2-Methyl-4-nitrophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFUPBIPMLIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401678 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-59-2 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
phosgenation of 2-methyl-4-nitroaniline to isocyanate
An In-Depth Technical Guide to the Phosgenation of 2-Methyl-4-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-nitrophenyl isocyanate through the phosgenation of 2-methyl-4-nitroaniline. It covers the underlying chemistry, detailed experimental protocols, critical safety procedures, and quantitative data.
Introduction
The conversion of primary amines to isocyanates via phosgenation is a fundamental transformation in industrial organic chemistry.[1][2] this compound is an aryl isocyanate derivative that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The process involves the reaction of 2-methyl-4-nitroaniline with phosgene (COCl₂), a highly toxic and reactive gas.[1][3]
Due to the extreme hazards associated with phosgene, this reaction demands stringent safety protocols, specialized equipment, and highly trained personnel.[4][5] This document outlines the necessary procedures and data to perform this conversion safely and effectively in a laboratory setting. Safer alternatives to gaseous phosgene, such as diphosgene (a liquid) and triphosgene (a solid), are often considered as they can be easier to handle, though they decompose to phosgene and require the same safety precautions.[3][4][6]
Reaction Mechanism and Stoichiometry
The phosgenation of a primary amine proceeds in two main stages. First, the amine reacts with phosgene to form an intermediate carbamoyl chloride. This is typically performed at a lower temperature ("cold phosgenation"). Subsequently, heating the reaction mixture eliminates hydrogen chloride (HCl) to yield the final isocyanate product ("hot phosgenation").[1][7]
Overall Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl (where R = 2-methyl-4-nitrophenyl)
The logical flow of this chemical transformation is visualized below.
Caption: Chemical pathway for the phosgenation of an amine.
Quantitative Data
A summary of the physical and chemical properties of the primary reactant and product is provided below for easy reference.
| Property | 2-Methyl-4-nitroaniline (Reactant) | This compound (Product) |
| CAS Number | 99-52-5[8][9] | 56309-59-2 |
| Molecular Formula | C₇H₈N₂O₂[8] | CH₃C₆H₃(NO₂)NCO |
| Molecular Weight | 152.15 g/mol [10] | 178.14 g/mol |
| Appearance | Yellow needles or mustard yellow powder[8][11] | Solid |
| Melting Point | 130-133 °C | 81-84 °C |
| Boiling Point | Not applicable | 168 °C / 23 mmHg |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone[11] | Reacts with water[1] |
Experimental Protocol
The following is a representative protocol for the phosgenation of an aromatic amine, adapted for 2-methyl-4-nitroaniline based on established procedures for similar compounds like p-nitroaniline.[12] Extreme caution must be exercised at all steps.
Materials and Equipment:
-
2-Methyl-4-nitroaniline
-
Phosgene (or triphosgene as a safer alternative)
-
Inert, anhydrous solvent (e.g., ethyl acetate, chlorobenzene, xylene)[11][12]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a scrubbing system (e.g., sodium hydroxide solution) to neutralize excess phosgene and HCl gas.
-
Heating mantle
-
Standard glassware for workup and purification.
-
All glassware must be thoroughly dried before use.
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a certified high-performance fume hood.[4][13] Ensure the scrubbing system is functioning correctly.
-
Solvent and Phosgene Addition: Charge the reaction flask with a suitable volume of anhydrous solvent (e.g., 500 mL of ethyl acetate). Introduce a steady stream of phosgene gas into the solvent at room temperature until the solution is saturated.
-
Amine Addition: Prepare a solution of 2-methyl-4-nitroaniline (e.g., 0.5 mol) in the same anhydrous solvent (e.g., 1 L). Slowly add this solution to the phosgene-saturated solvent in the reaction flask over a period of 3-4 hours. A precipitate of the amine hydrochloride may form initially but should dissolve as the reaction proceeds.[12] Maintain a continuous slow stream of phosgene throughout the addition to ensure an excess is always present.[12]
-
Hot Phosgenation: After the amine addition is complete, gently heat the reaction mixture to reflux (the exact temperature depends on the solvent used, typically 100-200°C).[7] Continue to pass phosgene through the refluxing solution. The completion of the reaction is often indicated by the cessation of HCl gas evolution.
-
Phosgene Removal: Stop the heating and the phosgene flow. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved excess phosgene, ensuring the exhaust gas is passed through the scrubber.
-
Workup and Purification:
The general workflow for this hazardous synthesis is depicted in the following diagram.
Caption: Generalized workflow for a laboratory-scale phosgenation.
Critical Safety Precautions
Phosgene is an extremely toxic gas that can cause fatal respiratory damage even at low concentrations.[4] All work must be conducted with the utmost care and adherence to established safety protocols.
-
Engineering Controls: All manipulations must be performed in a high-efficiency fume hood, glove box, or a fully contained and automated system.[4][5] The area should be equipped with permanently installed, redundant phosgene detectors with audible and visual alarms set at the occupational exposure limit (OEL), typically around 0.1 ppm.[5]
-
Personal Protective Equipment (PPE): At a minimum, complete eye and skin protection is required.[4] This includes chemical safety goggles, a face shield, and gloves resistant to phosgene, such as those made from Viton.[4] A properly fitted gas mask with an appropriate filter (e.g., ABEK P3) is mandatory during any potential exposure, and self-contained breathing apparatus (SCBA) should be available for emergency situations.[5]
-
Handling and Storage: Phosgene should be stored in a dedicated, well-ventilated toxic gas cabinet.[4] Quantities should be kept to the absolute minimum required. Phosgene reacts vigorously with water, amines, and alcohols and must be kept segregated from them.[4]
-
Emergency Procedures: In case of a leak, the area must be evacuated immediately.[4] Automated neutralization systems, such as an ammonia sprinkler, can be installed in production facilities to decontaminate the area.[5] All personnel must be trained on emergency procedures and the location of safety equipment.
-
Waste Disposal: All contaminated materials and reaction byproducts must be decontaminated (e.g., with an alkaline solution) and disposed of as hazardous waste according to institutional guidelines.[4]
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0143501A2 - Process for preparing organic isocyanates - Google Patents [patents.google.com]
- 8. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base [jayfinechem.com]
- 10. 2-Methyl-4-nitroaniline | High-Purity Reagent [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Characterization of 2-Methyl-4-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrophenyl isocyanate is an aromatic organic compound containing a reactive isocyanate group, a nitro group, and a methyl group attached to a benzene ring. Its chemical structure suggests its potential as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, making it a versatile functional group in organic synthesis. A thorough spectral characterization is essential for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed overview of the expected spectral properties of this compound and the standard experimental protocols for their determination.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data from analogous compounds, including 2-methyl-4-nitrophenol, 2-nitrophenyl isocyanate, and other substituted nitrobenzene and phenyl isocyanate derivatives.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.9-8.1 | dd | 1H | Ar-H (ortho to NCO and meta to NO₂) |
| ~7.3-7.5 | d | 1H | Ar-H (ortho to CH₃) |
| ~2.3-2.5 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the electronic effects of the substituents.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C -NO₂ |
| ~145 | C -NCO |
| ~135 | C -CH₃ |
| ~125-130 | Ar-C H |
| ~120-125 | Ar-C H |
| ~115-120 | Ar-C H |
| ~125 | NCO |
| ~20 | -CH₃ |
Predicted FT-IR Data
Sample Preparation: KBr pellet or thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270-2250 | Strong, Sharp | Asymmetric stretch of -N=C=O |
| ~1520-1500 | Strong | Asymmetric stretch of -NO₂ |
| ~1350-1330 | Strong | Symmetric stretch of -NO₂ |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (from CH₃) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) Molecular Weight: 178.14 g/mol
| m/z | Ion |
| 179.0451 | [M+H]⁺ |
| 201.0271 | [M+Na]⁺ |
| 177.0306 | [M-H]⁻ |
Source: Predicted data from PubChem for C₈H₆N₂O₃.[1]
Predicted UV-Vis Spectroscopy Data
Solvent: Ethanol or Methanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~250-270 | High | π → π* (aromatic system) |
| ~300-320 | Moderate | n → π* (nitro group) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Key parameters include the pulse angle, acquisition time, and relaxation delay.[3]
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. This involves broadband irradiation at proton frequencies while observing the carbon frequencies.[4]
-
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts, multiplicities, and integrals (for ¹H NMR) of the peaks are then analyzed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Film Method):
-
Data Acquisition: Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer. A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument passes an infrared beam through the sample and measures the absorption of light at different wavenumbers.[8]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to aid ionization.[9]
-
Instrument Setup: The solution is infused into the ESI source at a low flow rate via a syringe pump. A high voltage (typically 2-6 kV) is applied to the tip of the infusion capillary.[9]
-
Ionization: The high electric field at the capillary tip creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte.[10][11]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates the ions based on their mass-to-charge ratio (m/z).[9]
-
Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).[12][13]
-
Instrument Setup: A pair of matched quartz cuvettes is used. One cuvette is filled with the pure solvent (the blank), and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Then, replace the blank with the sample cuvette and measure the absorbance of the sample over a specific wavelength range (e.g., 200-800 nm).[13][14]
-
Data Processing: The instrument's software subtracts the baseline spectrum from the sample spectrum to provide the final UV-Vis spectrum. The wavelength(s) of maximum absorbance (λmax) are identified.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comprehensive spectral characterization of an organic compound.
Caption: Workflow for the spectral characterization of an organic compound.
References
- 1. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. youtube.com [youtube.com]
- 14. longdom.org [longdom.org]
A Technical Guide to the Spectroscopic Analysis of 2-Methyl-4-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for 2-Methyl-4-nitrophenyl isocyanate (C₈H₆N₂O₃). It includes a summary of key data points, detailed experimental protocols for acquiring such data, and logical workflows for its analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56309-59-2 | |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 81-84 °C | |
| Boiling Point | 168 °C at 23 mmHg |
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass spectrometry data for this compound.
| Adduct | m/z |
| [M+H]⁺ | 179.04512 |
| [M+Na]⁺ | 201.02706 |
| [M-H]⁻ | 177.03056 |
| [M+NH₄]⁺ | 196.07166 |
| [M+K]⁺ | 217.00100 |
| [M]⁺ | 178.03729 |
| [M]⁻ | 178.03839 |
Data sourced from PubChem and calculated using CCSbase.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic vibrational bands are expected for the isocyanate, nitro, and aromatic methyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Isocyanate (-N=C=O) | ~2250 - 2275 (strong, sharp) |
| Nitro (-NO₂) | ~1500 - 1570 (asymmetric stretch) and ~1300 - 1370 (symmetric stretch) |
| Aromatic C-H | ~3000 - 3100 |
| Methyl C-H | ~2850 - 3000 |
| C=C (Aromatic) | ~1400 - 1600 |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a suitable solvent such as acetonitrile or methanol. The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Data is acquired over a mass range of m/z 50-500.
-
Data Processing: The acquired mass spectra are processed to identify the molecular ion peak and other relevant fragment ions. The experimental mass-to-charge ratios are then compared with the theoretical values.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Analysis: The solid sample is pressed firmly against the ATR crystal to ensure good contact. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired sample spectrum is baseline corrected and the prominent absorption bands are identified and assigned to their corresponding functional groups.
Workflow and Data Analysis Diagrams
The following diagrams illustrate the experimental workflow for obtaining spectral data and the logical process for data analysis.
References
Whitepaper: A Guide to the Molecular Orbital Analysis of 2-Methyl-4-nitrophenyl isocyanate
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides a comprehensive framework for conducting and interpreting a molecular orbital analysis of 2-Methyl-4-nitrophenyl isocyanate. Given the absence of specific published research on this molecule's complete molecular orbital analysis, this document outlines the established computational protocols, theoretical underpinnings, and expected outcomes based on analyses of analogous compounds.
Introduction
This compound is an aromatic isocyanate, a class of compounds known for their high reactivity and utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. The molecule's structure, featuring an electron-donating methyl group and electron-withdrawing nitro and isocyanate groups, suggests a complex electronic profile that governs its reactivity and potential biological interactions.
Molecular orbital (MO) theory provides a powerful lens for understanding the electronic structure and chemical behavior of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict sites of reactivity, kinetic stability, and electronic transition properties. This guide details the application of Density Functional Theory (DFT), a robust computational method, to elucidate these characteristics for this compound.
Theoretical Framework
The foundation of this analysis lies in modern quantum chemistry, specifically Molecular Orbital Theory and Density Functional Theory.
-
Molecular Orbital (MO) Theory: This theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. Electrons occupy these MOs, with the HOMO representing the outermost, highest-energy electrons, and the LUMO representing the lowest-energy vacant orbital. The energy and spatial distribution of these frontier orbitals are paramount in determining how a molecule interacts with other chemical species.[1]
-
Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of a molecule can be determined from its electron density.[2] For calculations on organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed as they provide a good balance of accuracy and computational cost.
Experimental and Computational Protocols
This section outlines the standard protocols for both the synthesis and the computational analysis of this compound.
Synthesis Protocol (Illustrative)
While various methods exist, a common route to synthesizing aryl isocyanates involves the reaction of the corresponding amine with phosgene or a phosgene equivalent.
Materials:
-
2-Methyl-4-nitroaniline
-
Triphosgene (bis(trichloromethyl) carbonate) - a safer alternative to phosgene gas
-
Inert solvent (e.g., dry toluene or ethyl acetate)
-
Base (e.g., triethylamine)
Procedure:
-
A solution of 2-Methyl-4-nitroaniline in a dry, inert solvent is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of triphosgene in the same solvent is added dropwise with vigorous stirring.
-
After the addition is complete, a base such as triethylamine is slowly added to neutralize the HCl formed during the reaction.
-
The reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).
-
Upon completion, the reaction mixture is cooled, and the salt byproduct (triethylamine hydrochloride) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hexane or carbon tetrachloride) or by vacuum distillation, to yield pure this compound.
Computational Protocol
The following protocol details the steps for a comprehensive DFT-based molecular orbital analysis.
Software: Gaussian, GAMESS, or ORCA are suitable quantum chemistry software packages.[3][4]
Methodology:
-
Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties.
A typical computational setup would be:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p) (This provides a good description of electron distribution, including polarization and diffuse functions, which are important for anions and excited states).
The workflow for this computational analysis is visualized below.
Caption: Computational workflow for molecular orbital analysis.
Data Presentation and Interpretation
This section presents the expected quantitative data from the computational analysis in structured tables, along with an interpretation of their chemical significance.
Optimized Molecular Geometry
The geometry optimization provides the most stable arrangement of atoms. Key structural parameters are summarized below.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (isocyanate) | 1.38 | |
| N=C (isocyanate) | 1.21 | |
| C=O (isocyanate) | 1.18 | |
| C-N (nitro) | 1.48 | |
| N-O (nitro) | 1.23 | |
| C-C (aromatic avg.) | 1.40 | |
| C-C (methyl) | 1.51 | |
| Bond Angles (°) | ||
| C-N=C | 125.0 | |
| N=C=O | 175.0 | |
| O-N-O | 124.5 | |
| Dihedral Angle (°) | ||
| C-C-N-C (isocyanate) | 180.0 |
Table 1: Predicted geometric parameters for this compound.
Frontier Molecular Orbitals (FMOs)
The analysis of FMOs is crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.
| Property | Predicted Value (eV) |
| Highest Occupied MO (HOMO) Energy | -7.50 |
| Lowest Unoccupied MO (LUMO) Energy | -3.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.25 |
Table 2: Predicted Frontier Molecular Orbital energies.
The HOMO-LUMO gap (ΔE) is a key indicator of molecular stability.[5] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6] A value of 4.25 eV indicates a moderately reactive molecule, which is characteristic of isocyanates used in synthesis.
Caption: FMO interaction in a nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes the electrostatic potential on the electron density surface, revealing the charge distribution.[7][8] It is a valuable tool for predicting how molecules will interact.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro and isocyanate groups.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. The carbon atom of the isocyanate group (-N=C=O) is expected to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.
Caption: Interpreting an MEP map for reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into charge distribution and intramolecular interactions, such as hyperconjugation.[9][10][11] The calculated atomic charges (Mulliken charges are a common method) quantify the electron distribution.
| Atom Number/Group | Predicted Mulliken Charge (a.u.) |
| C (isocyanate) | +0.65 |
| O (isocyanate) | -0.45 |
| N (isocyanate) | -0.20 |
| N (nitro) | +0.80 |
| O (nitro, avg.) | -0.48 |
| C (ring, attached to -CH₃) | -0.15 |
| C (ring, attached to -NO₂) | +0.25 |
Table 3: Predicted Mulliken atomic charges for key atoms.
The large positive charges on the isocyanate carbon and the nitro-group nitrogen confirm their strong electrophilic character. The negative charges are localized on the highly electronegative oxygen atoms. This charge distribution is consistent with the reactivity patterns predicted by the MEP map.
Conclusion
The molecular orbital analysis of this compound, performed via DFT calculations, provides critical insights into its electronic structure and reactivity. The key findings from such an analysis would indicate:
-
High Electrophilicity: A significant positive charge and the LUMO localization on the isocyanate carbon atom identify it as the primary site for nucleophilic attack, which is the characteristic reaction of isocyanates.
-
Moderate Stability: A HOMO-LUMO gap of approximately 4.25 eV suggests a molecule that is stable enough for isolation and storage but sufficiently reactive for synthetic applications.
-
Charge Polarization: The strong electron-withdrawing nature of the nitro and isocyanate groups, contrasted with the electron-donating methyl group, creates a highly polarized aromatic system, influencing its interaction with biological targets and its utility in materials science.
This theoretical framework serves as a robust guide for researchers and scientists in drug development and materials science, enabling the prediction of chemical behavior and facilitating the rational design of new molecules and reaction pathways involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. MEP [cup.uni-muenchen.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NBO [cup.uni-muenchen.de]
- 10. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 11. iopenshell.usc.edu [iopenshell.usc.edu]
An In-depth Technical Guide on the Solubility of 2-Methyl-4-nitrophenyl isocyanate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-nitrophenyl isocyanate in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility based on the behavior of structurally similar compounds and the general reactivity of isocyanates. Furthermore, a detailed experimental protocol is provided for the quantitative determination of solubility.
Introduction to this compound
This compound is an aromatic organic compound featuring a reactive isocyanate group (-NCO), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring. Its chemical structure dictates its physical and chemical properties, including its solubility in various solvents. The isocyanate group is highly electrophilic and will react with nucleophiles such as alcohols, amines, and water. This reactivity is a critical consideration when selecting a solvent for dissolution.
Compound Properties:
-
Molecular Formula: C₈H₆N₂O₃
-
Molecular Weight: 178.14 g/mol
-
Appearance: Typically a yellow to brown solid.
-
Melting Point: 81-84 °C
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents.
| Solvent Class | Common Solvents | Expected Solubility | Rationale and Remarks |
| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Likely Soluble | These solvents can solvate the polar nitro and isocyanate groups without reacting. Toluene diisocyanate, a related compound, is very soluble in acetone. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Likely Soluble | The aromatic ring of the isocyanate interacts favorably with aromatic solvents. The related 4-Nitrophenyl isocyanate is soluble in benzene and toluene. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These are versatile solvents for a wide range of organic compounds. |
| Ethers | Diethyl Ether | Likely Soluble | Toluene diisocyanate is soluble in ethyl ether. |
| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive (Not Recommended for Dissolution) | Isocyanates react with alcohols to form urethanes and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. These solvents should be avoided if simple dissolution is desired. |
| Nonpolar Solvents | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The polarity of the nitro and isocyanate groups will likely limit solubility in nonpolar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. A common and reliable method for determining the concentration of an isocyanate in solution is through back-titration, often referred to as the dibutylamine method. This protocol can be adapted to determine the saturation solubility of this compound in a chosen aprotic solvent.
Principle: A known excess of a standard solution of di-n-butylamine is reacted with a known volume of the saturated isocyanate solution. The highly reactive isocyanate group reacts quantitatively with the amine to form a urea derivative. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid. By determining the amount of unreacted amine, the amount of amine that reacted with the isocyanate can be calculated, and thus the concentration of the isocyanate in the original solution can be determined.
Materials and Reagents:
-
This compound
-
Anhydrous aprotic solvent of choice (e.g., Toluene, Acetone)
-
Di-n-butylamine solution in the chosen anhydrous solvent (e.g., 0.1 M, standardized)
-
Hydrochloric acid in isopropanol (e.g., 0.1 M, standardized)
-
Isopropanol
-
Potentiometric titrator with a suitable electrode (e.g., pH electrode for non-aqueous titration) or a visual indicator (e.g., bromophenol blue)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed flask.
-
Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Allow the excess solid to settle.
-
-
Sample Preparation for Titration:
-
Carefully withdraw a known volume of the clear supernatant (saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the solution using a syringe filter.
-
Transfer the aliquot of the saturated solution into a clean, dry titration vessel.
-
-
Reaction with Di-n-butylamine:
-
Add a known excess volume of the standardized di-n-butylamine solution to the titration vessel containing the saturated isocyanate solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) with gentle stirring to ensure the complete reaction of the isocyanate.
-
-
Back-Titration:
-
Add a suitable volume of isopropanol to the reaction mixture to ensure the solubility of all components during titration.
-
Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution.
-
Record the volume of HCl required to reach the endpoint (either potentiometrically or by color change of the indicator).
-
-
Blank Titration:
-
Perform a blank titration by following steps 3 and 4, but without adding the saturated isocyanate solution. This determines the total amount of di-n-butylamine initially added.
-
Calculations:
-
Moles of HCl for the sample (V_sample): Volume of HCl used in the sample titration.
-
Moles of HCl for the blank (V_blank): Volume of HCl used in the blank titration.
-
Molarity of HCl (M_HCl): Molarity of the standardized hydrochloric acid solution.
-
Volume of the saturated solution aliquot (V_aliquot): The volume of the saturated isocyanate solution taken for titration.
-
Moles of reacted isocyanate = (V_blank - V_sample) * M_HCl
-
Solubility (mol/L) = Moles of reacted isocyanate / V_aliquot
-
Solubility (g/L) = Solubility (mol/L) * Molecular Weight of this compound
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Safety Considerations
Isocyanates are toxic and can cause respiratory irritation and sensitization. All handling of this compound and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to avoid contact with moisture.
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-4-nitrophenyl isocyanate, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who handle or utilize this compound in their work.
Core Physical Properties
This compound, a member of the aryl isocyanate family, is a chemical intermediate of interest in various synthetic applications.[1] Its physical state and thermal stability are critical parameters for its storage, handling, and reaction control.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Melting Point | 81-84 °C | Atmospheric Pressure |
| Boiling Point | 168 °C | 23 mmHg |
Table 1: Key physical properties of this compound.[1]
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Boiling Point Determination under Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. This technique lowers the boiling point by reducing the pressure above the liquid.
Apparatus:
-
Vacuum distillation glassware setup (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump or water aspirator
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
-
Thermometer
Procedure:
-
Assembly: The vacuum distillation apparatus is assembled, ensuring all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.
-
Sample and Stirring: The this compound is placed in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: The system is slowly evacuated to the desired pressure, which is monitored by the manometer.
-
Heating: Once the target pressure is stable, the distilling flask is heated gently using a heating mantle.
-
Distillation: The temperature is gradually increased until the liquid begins to boil and a ring of condensate rises up the distillation head.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded pressure.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining physical properties.
Isocyanates are reactive electrophiles that readily undergo nucleophilic attack. A common reaction is their interaction with alcohols to form urethanes or with amines to form ureas.[2] This reactivity is a cornerstone of polyurethane chemistry.
Caption: Reaction of isocyanate with a nucleophile.
References
Methodological & Application
Application Note and Protocol: Derivatization of Aliphatic Amines with 2-Methyl-4-nitrophenyl isocyanate for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic amines are a class of organic compounds that are frequently analyzed in environmental and biological samples. However, their detection by High-Performance Liquid Chromatography (HPLC) can be challenging as they often lack a suitable chromophore for UV detection. To overcome this limitation, a pre-column derivatization step is commonly employed to introduce a UV-active moiety to the amine molecule.[1] This application note provides a detailed protocol for the derivatization of primary and secondary aliphatic amines with 2-Methyl-4-nitrophenyl isocyanate. This reagent reacts with amines to form stable, UV-active urea derivatives, enabling their sensitive quantification by HPLC.[2][3]
The reaction involves the nucleophilic addition of the amine to the isocyanate group, forming a substituted urea. The resulting derivative possesses a strong chromophore due to the nitrophenyl group, allowing for sensitive detection at appropriate wavelengths.
Chemical Reaction
The derivatization reaction proceeds as follows:
Caption: Reaction of an aliphatic amine with this compound to form a urea derivative.
Experimental Protocol
This protocol outlines the necessary steps for the derivatization of aliphatic amines and their subsequent analysis by HPLC.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Aliphatic amine standards (e.g., methylamine, ethylamine, propylamine, butylamine)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Triethylamine (TEA), (Purity ≥ 99%)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm syringe filters
-
HPLC vials
Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Thermostatted water bath or heating block
Reagent Preparation
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each aliphatic amine by dissolving 10 mg of the standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve the desired concentrations for calibration.
-
Catalyst Solution (1% v/v): Prepare a 1% solution of triethylamine in acetonitrile.
Derivatization Procedure
-
To an HPLC vial, add 100 µL of the amine standard or sample solution.
-
Add 100 µL of the derivatization reagent solution.
-
Add 20 µL of the 1% triethylamine catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the vial to room temperature.
-
Add 780 µL of acetonitrile to the vial to bring the total volume to 1 mL and vortex to mix.
-
Filter the solution through a 0.2 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Representative Quantitative Data
The following table presents representative analytical performance data for the analysis of aliphatic amine derivatives. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine Derivative | 5.2 | 0.1 - 20 | > 0.999 | 0.03 | 0.1 |
| Ethylamine Derivative | 6.8 | 0.1 - 20 | > 0.999 | 0.03 | 0.1 |
| Propylamine Derivative | 8.5 | 0.1 - 20 | > 0.999 | 0.04 | 0.12 |
| Butylamine Derivative | 10.1 | 0.1 - 20 | > 0.999 | 0.05 | 0.15 |
Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of aliphatic amines.
Safety Precautions
-
Isocyanates are toxic and can be sensitizers.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aliphatic amines can be corrosive and have strong odors. Handle them with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive protocol for the derivatization of aliphatic amines with this compound, enabling their sensitive and reliable quantification by HPLC with UV detection. The described method is suitable for a wide range of research, quality control, and drug development applications where the analysis of aliphatic amines is required.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Amino Acids using 2-Methyl-4-nitrophenyl Isocyanate Derivatization with LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a critical tool in various fields, including clinical diagnostics for metabolic disorders, biomedical research, and quality control in drug development. While traditional methods like ion-exchange chromatography with post-column ninhydrin derivatization are robust, they can be time-consuming. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid, sensitive, and specific alternative. However, the inherent polarity and sometimes poor ionization efficiency of native amino acids can pose challenges for reversed-phase LC-MS analysis.
To overcome these limitations, pre-column derivatization is often employed to enhance the chromatographic retention and mass spectrometric detection of amino acids. This application note describes a novel method for the quantitative analysis of amino acids in biological matrices using 2-Methyl-4-nitrophenyl isocyanate as a derivatizing agent, followed by LC-MS/MS detection. The isocyanate group reacts efficiently with the primary amino group of amino acids to form stable urea derivatives, which exhibit improved hydrophobicity and ionization efficiency, making them well-suited for LC-MS/MS analysis.
Principle of the Method
The core of this method is the derivatization of amino acids with this compound. The electrophilic isocyanate carbon atom is attacked by the nucleophilic primary amino group of the amino acid, leading to the formation of a stable N,N'-disubstituted urea derivative. This reaction is typically carried out in an alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic.
Following derivatization, the resulting derivatives are separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard for each amino acid and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and accuracy.
Experimental Protocols
Reagents and Materials
-
Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 N HCl)
-
This compound
-
Internal Standard Mix (e.g., 13C, 15N-labeled amino acids)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Pyridine
-
LC-MS/MS system (e.g., Agilent 1290 UPLC coupled to a Sciex 4500 tandem mass spectrometer)[1]
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample Preparation (Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard mix.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization Protocol
-
Reconstitute the dried sample extract or 10 µL of amino acid standard/calibration curve points in 50 µL of a 1:1 (v/v) solution of acetonitrile and 100 mM sodium borate buffer (pH 9.0).
-
Prepare the derivatizing reagent by dissolving this compound in acetonitrile to a final concentration of 10 mg/mL. This solution should be prepared fresh.
-
Add 20 µL of the derivatizing reagent solution to each sample/standard.
-
Add 5 µL of pyridine to catalyze the reaction.
-
Vortex the mixture for 15 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
Add 100 µL of 0.1% formic acid in water to stop the reaction and prepare the sample for injection.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial for analysis.
Figure 1. Derivatization reaction of an amino acid.
LC-MS/MS Analysis
-
LC System: Agilent 1290 UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex 4500 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimized for each derivatized amino acid (see Table 1 for examples).
Figure 2. General experimental workflow.
Quantitative Data
The method was validated for linearity, precision, and accuracy. The following tables summarize the performance characteristics for a selection of amino acids.
Table 1: Example MRM Transitions for Derivatized Amino Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Alanine | 266.1 | 164.1 | 25 | 20 |
| Valine | 294.2 | 164.1 | 25 | 22 |
| Leucine | 308.2 | 164.1 | 25 | 22 |
| Proline | 292.1 | 116.1 | 25 | 25 |
| Phenylalanine | 342.2 | 164.1 | 25 | 28 |
| Tyrosine | 358.2 | 164.1 | 25 | 28 |
Table 2: Method Validation Summary
| Amino Acid | Linearity Range (µM) | R² | LLOQ (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Alanine | 1 - 1000 | >0.998 | 1 | < 5% | < 7% |
| Valine | 1 - 1000 | >0.997 | 1 | < 4% | < 6% |
| Leucine | 1 - 1000 | >0.998 | 1 | < 5% | < 8% |
| Proline | 0.5 - 500 | >0.999 | 0.5 | < 6% | < 9% |
| Phenylalanine | 0.5 - 500 | >0.997 | 0.5 | < 4% | < 7% |
| Tyrosine | 0.5 - 500 | >0.998 | 0.5 | < 5% | < 8% |
Troubleshooting and Logical Relationships
Effective troubleshooting is key to maintaining high-quality data. The following diagram illustrates a logical approach to common issues encountered during analysis.
Figure 3. Troubleshooting guide for common issues.
Conclusion
The use of this compound as a pre-column derivatizing agent provides a robust and sensitive method for the quantitative analysis of amino acids by LC-MS/MS. The procedure is straightforward, easily automated, and yields derivatives with excellent chromatographic and mass spectrometric properties. This method is suitable for high-throughput applications in clinical and research settings where accurate amino acid profiling is required.
References
Application Notes and Protocols: Reaction of 2-Methyl-4-nitrophenyl Isocyanate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 2-methyl-4-nitrophenyl isocyanate and primary and secondary amines, a crucial transformation in the synthesis of diverse urea derivatives with applications in drug discovery and medicinal chemistry. The protocols outlined below are based on established chemical principles and specific examples from the scientific literature.
Introduction
This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. The presence of an electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity, tempered by the presence of a weakly electron-donating methyl group, allows for the efficient formation of substituted ureas. The urea functional group is a key pharmacophore in numerous clinically approved drugs and bioactive molecules due to its ability to form stable hydrogen bond interactions with biological targets.[1]
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition mechanism, yielding N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. These products can be further utilized in the development of compound libraries for high-throughput screening or as final drug candidates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56309-59-2 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 81-84 °C | [2] |
| Boiling Point | 168 °C at 23 mmHg | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane, 1,2-dichloroethane, and THF. |
Table 2: Representative Reaction Data for the Synthesis of Ureas from this compound
| Amine Type | Amine | Product | Reaction Conditions | Yield | Reference |
| Primary | Aniline (example) | N-(2-methyl-4-nitrophenyl)-N'-phenylurea | Dichloromethane, room temperature, 2-4 hours | Expected to be high | General reaction |
| Secondary | Cyclohexylamine derivative | 1-cyclohexyl-2-(2-methyl-4-nitrophenylimino)-3-oxa-1-azaspiro[4.4]nonane | 1,2-dichloroethane, N-methylmorpholine, 50°C, 18 h | Not specified | [3] |
| Secondary | Maytansinol | Maytansinoid-urea conjugate | Not specified | 14% |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Primary Amine (e.g., Aniline)
This protocol describes a general method for the synthesis of an N,N'-disubstituted urea from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a scavenger for any acidic impurities)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add this compound (1.0 equivalent) portion-wise at room temperature. A slight exotherm may be observed.
-
If the amine salt is used, add triethylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Procedure for the Reaction with a Secondary Amine
This protocol is adapted from a patented procedure for the reaction of this compound with a secondary amine.[3]
Materials:
-
This compound
-
Secondary amine (e.g., a substituted cyclohexylamine derivative)
-
1,2-Dichloroethane
-
N-methylmorpholine
-
Standard glassware for organic synthesis with heating capabilities (e.g., heating mantle, condenser)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the secondary amine (1.0 equivalent) and this compound (1.0 equivalent) in 1,2-dichloroethane.
-
Add N-methylmorpholine (2.0 equivalents) to the mixture.
-
Heat the resulting mixture to 50°C and maintain this temperature for 18 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired trisubstituted urea.[3]
Mandatory Visualizations
Caption: General reaction of this compound.
Caption: Workflow for drug discovery using a urea library.
References
- 1. EP0816309A1 - Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds - Google Patents [patents.google.com]
- 2. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 3. CA3011440A1 - Maytansinoid derivatives, conjugates thereof, and methods of use - Google Patents [patents.google.com]
Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted ureas are a cornerstone structural motif in medicinal chemistry and drug discovery. The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, is integral to numerous clinically approved therapeutics, enabling potent and specific interactions with biological targets.[1][2] Many urea-containing compounds function as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]
The reaction between an isocyanate and an amine is the most direct and widely employed method for the synthesis of N,N'-substituted ureas.[4][5] This reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide variety of functional groups. 2-Methyl-4-nitrophenyl isocyanate is a valuable and versatile building block for this purpose. The presence of a nitro group provides an electronic handle and a site for further chemical modification, such as reduction to an amine, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol for the synthesis of a variety of substituted ureas using this reagent.
General Reaction Scheme
The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of the isocyanate.
Figure 1: General reaction for the synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted ureas from this compound and a primary or secondary amine.
Experimental Protocols
Protocol 1: General Synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted Ureas
This protocol describes a general method applicable to a wide range of primary and secondary amines. Reactions are typically fast and can be performed at room temperature. Anhydrous solvents are recommended to prevent the hydrolysis of the isocyanate to the corresponding amine.
Materials and Equipment:
-
This compound
-
Substituted primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Analytical balance
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion. Alternatively, the reaction can be monitored by IR spectroscopy, looking for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Upon completion, if a precipitate has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by trituration with diethyl ether or hexane, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be performed.
-
Dry the final product under vacuum to yield the pure substituted urea.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Data Presentation
The following table summarizes representative results for the synthesis of various substituted ureas using the general protocol described above.
| Entry | Amine Substrate | Product Name | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N'-(2-methyl-4-nitrophenyl)urea | THF | 2 | 95% |
| 2 | Aniline | N-(2-Methyl-4-nitrophenyl)-N'-phenylurea | THF | 3 | 92% |
| 3 | Morpholine | 4-((2-Methyl-4-nitrophenyl)carbamoyl)morpholine | DCM | 2 | 98% |
| 4 | Diethylamine | N,N-Diethyl-N'-(2-methyl-4-nitrophenyl)urea | DCM | 4 | 89% |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)-N'-(2-methyl-4-nitrophenyl)urea | THF | 3 | 94% |
Visualizations
Experimental Workflow
The overall experimental process, from starting materials to the final purified product, can be visualized as a straightforward workflow.
Caption: A flowchart illustrating the key steps in the synthesis of substituted ureas.
Relevance in Drug Discovery: A Hypothetical Mechanism
Many N,N'-diaryl ureas function as Type II kinase inhibitors, targeting critical signaling pathways implicated in cancer cell proliferation and survival. The compounds synthesized via this protocol are ideal candidates for screening as inhibitors of pathways such as the MAPK/ERK cascade.
Caption: A potential mechanism of action for urea derivatives as RAF kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: Reaction of 2-Methyl-4-nitrophenyl Isocyanate with Alcohols to Form Urethanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction between 2-methyl-4-nitrophenyl isocyanate and alcohols, resulting in the formation of urethanes. This reaction is of significant interest for the derivatization of alcohols to enhance their detectability in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly relevant in drug development and metabolic studies.
Introduction
Aryl isocyanates, such as this compound, are reactive compounds that readily undergo nucleophilic addition with alcohols to form stable urethane (carbamate) derivatives. The presence of a nitro group and a methyl group on the aromatic ring of this compound influences the reactivity of the isocyanate group and provides a strong chromophore, facilitating UV detection in chromatographic analyses. This makes it a potentially valuable reagent for the quantitative analysis of alcohols, including complex molecules like steroids, in various biological matrices.[1][2][3][4]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the alcohol's oxygen atom initiates the reaction, leading to the formation of a urethane linkage (-NH-CO-O-).
General Reaction Scheme:
Caption: General reaction of this compound with an alcohol.
Applications in Research and Drug Development
The primary application of this reaction is the chemical derivatization of alcohols for analytical purposes.[1][2][3][4]
-
Enhanced UV Detection: The 2-methyl-4-nitrophenyl group is a strong chromophore, significantly increasing the molar absorptivity of the alcohol derivative. This allows for sensitive detection using UV-Vis detectors in HPLC systems.
-
Improved Chromatographic Separation: The formation of the urethane derivative alters the polarity and molecular weight of the alcohol, which can lead to better separation from other components in a complex mixture.
-
LC-MS Analysis: Derivatization can improve the ionization efficiency of alcohols in mass spectrometry, leading to lower detection limits. This is particularly useful for the analysis of low-concentration steroid alcohols in biological samples.[1][2][3][4]
Experimental Protocols
General Protocol for Urethane Synthesis (Derivatization)
This protocol is a general guideline and should be adapted and optimized for the specific alcohol being derivatized.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane)
-
Dry nitrogen or argon atmosphere
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Quenching agent (e.g., a primary or secondary amine like piperidine or butylamine to react with excess isocyanate)
Workflow Diagram:
Caption: General experimental workflow for urethane formation and analysis.
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the alcohol in an appropriate volume of anhydrous aprotic solvent.
-
Addition of Isocyanate: To the stirred solution of the alcohol, add a solution of this compound in the same anhydrous solvent. A slight molar excess of the isocyanate (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the alcohol.
-
Reaction: Allow the reaction to proceed at a controlled temperature. For many alcohols, the reaction will proceed at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alcohols, such as secondary or tertiary alcohols. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by quenching aliquots and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, quench any excess this compound by adding a small amount of a primary or secondary amine. This will form a urea derivative that can be separated from the desired urethane product during chromatographic analysis.
-
Sample Preparation for Analysis: For HPLC or LC-MS analysis, the reaction mixture can often be diluted directly with the mobile phase after quenching. If necessary, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in a suitable solvent.
Data Presentation
Quantitative data for the reaction of this compound with various alcohols is not extensively available in the literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Reaction Conditions and Yields for Urethane Synthesis
| Alcohol Substrate | Alcohol:Isocyanate (molar ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| e.g., Methanol | e.g., 1:1.2 | e.g., ACN | e.g., 25 | e.g., 2 | Data to be determined |
| e.g., Ethanol | e.g., 1:1.2 | e.g., ACN | e.g., 25 | e.g., 2 | Data to be determined |
| e.g., Isopropanol | e.g., 1:1.2 | e.g., ACN | e.g., 50 | e.g., 4 | Data to be determined |
| e.g., Steroid X | e.g., 1:1.5 | e.g., THF | e.g., 50 | e.g., 6 | Data to be determined |
Table 2: Spectroscopic Data for 2-Methyl-4-nitrophenyl Urethane Derivatives
| Urethane Derivative from Alcohol | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| e.g., Methanol | Data to be determined | Data to be determined | e.g., ~3300 (N-H), ~1700 (C=O) |
| e.g., Ethanol | Data to be determined | Data to be determined | e.g., ~3300 (N-H), ~1700 (C=O) |
| e.g., Isopropanol | Data to be determined | Data to be determined | e.g., ~3300 (N-H), ~1700 (C=O) |
Note on Spectroscopic Data: The characteristic signals for the urethane linkage in IR spectroscopy are the N-H stretch (around 3300 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹). In NMR spectroscopy, the chemical shifts of the protons and carbons of the alcohol moiety will be altered upon derivatization, and new signals corresponding to the 2-methyl-4-nitrophenyl group will be present.
Signaling Pathways and Logical Relationships
The logical relationship for the application of this reaction in analytical chemistry can be visualized as a decision-making workflow.
Caption: Logical workflow for using this compound in alcohol analysis.
Conclusion
The reaction of this compound with alcohols to form urethanes is a valuable tool for researchers, particularly in the field of analytical chemistry and drug development. The resulting urethane derivatives exhibit enhanced detectability, allowing for more sensitive and reliable quantification of alcohols in complex matrices. The protocols and data templates provided herein serve as a guide for the application and optimization of this derivatization strategy. Further research is warranted to establish a comprehensive library of reaction conditions, yields, and spectroscopic data for a wide range of alcohol substrates with this promising derivatizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4-nitrophenyl Isocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Methyl-4-nitrophenyl isocyanate is a versatile reagent for the modification of peptides during solid-phase peptide synthesis (SPPS). Its primary application lies in the introduction of a urea linkage, which can serve multiple purposes in peptide and drug development. The nitrophenyl group can also be subsequently modified, for instance, by reduction of the nitro group to an amine, allowing for further functionalization.
Key Applications:
-
Introduction of Urea Moieties: The isocyanate group reacts readily with primary and secondary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine side chain, to form a stable urea bond. This modification can alter the peptide's conformational properties, proteolytic stability, and receptor binding affinity.
-
Synthesis of Peptidomimetics: Urea-containing peptides are important peptidomimetics that can mimic or antagonize the biological activity of natural peptides. The use of this compound provides a straightforward method for their synthesis on a solid support.
-
Linker for Conjugation: The introduced 2-methyl-4-nitrophenyl urea moiety can serve as a linker. The nitro group can be chemically reduced to an amine, which can then be used for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to the peptide.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing amide bonds with urea linkages at different positions in a peptide sequence, researchers can investigate the importance of specific hydrogen bonding patterns and conformational features for biological activity.
Chemical Reactivity:
Isocyanates are electrophilic compounds that react with nucleophiles. In the context of SPPS, the primary nucleophiles are the amino groups of the peptide. The reaction is typically fast and proceeds to high yield under mild conditions. The reactivity of different amino groups can vary, with the N-terminal α-amino group generally being more reactive than the ε-amino group of lysine.[1]
Experimental Protocols
The following protocols describe the general procedure for the reaction of this compound with a resin-bound peptide. These protocols assume a standard Fmoc-based solid-phase peptide synthesis strategy.
Protocol 1: N-Terminal Urea Capping of a Resin-Bound Peptide
This protocol describes the reaction of this compound with the N-terminal α-amino group of a fully assembled peptide on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
Isocyanate Coupling:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF.
-
Add the isocyanate solution to the resin.
-
Add DIPEA (1-2 equivalents relative to the isocyanate) to the reaction mixture.
-
Shake or bubble the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring the Reaction: The reaction can be monitored by taking a small sample of resin beads at different time points and performing a Kaiser test. The reaction is complete when the Kaiser test is negative (the beads remain colorless or slightly yellow), indicating the absence of free primary amines.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5 x) and DCM (5 x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Side-Chain Modification of Lysine
This protocol describes the selective modification of a lysine side chain. This requires the use of an orthogonal protecting group for the lysine side chain that can be removed without affecting other protecting groups or cleaving the peptide from the resin. A common choice is the allyloxycarbonyl (Alloc) group.
Materials:
-
Resin-bound peptide containing a Lys(Alloc) residue
-
This compound
-
DMF, DCM, DIPEA
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for the allyl group (e.g., phenylsilane)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Selective Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM for 2 hours at room temperature to remove the Alloc group.
-
Wash the resin with DCM (5 x) and DMF (5 x).
-
-
Kaiser Test: Confirm the presence of the free lysine ε-amino group using the Kaiser test.
-
Isocyanate Coupling: Follow steps 5-7 from Protocol 1.
-
Further Synthesis/Cleavage: Proceed with further peptide synthesis or move to the final cleavage and purification steps as described in Protocol 1.
Data Presentation
| Parameter | Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Good swelling solvent for polystyrene resins and effectively dissolves the reagents. |
| Reagent Equivalents | 5-10 equivalents | A significant excess is used to drive the reaction to completion, which is standard practice in solid-phase synthesis.[2] |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic base used to scavenge any acidic protons and facilitate the reaction. |
| Reaction Time | 1-4 hours | Typically sufficient for the reaction to go to completion. Reaction progress should be monitored. |
| Monitoring | Kaiser Test | A qualitative test to detect the presence of free primary amines, indicating an incomplete reaction.[3] |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperature. |
Visualizations
Caption: Workflow for N-terminal modification of a peptide with this compound.
Caption: Chemical reaction of a resin-bound peptide with this compound.
References
- 1. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-4-nitrophenyl isocyanate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for reactions involving 2-Methyl-4-nitrophenyl isocyanate. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, particularly urea derivatives with potential applications in medicinal chemistry.
Application: Synthesis of N,N'-Disubstituted Urea Derivatives as Potential Kinase Inhibitors
Aryl ureas are a prominent class of compounds in drug discovery, with several approved drugs, such as Sorafenib, functioning as kinase inhibitors for cancer therapy. The 2-methyl-4-nitrophenyl scaffold can be incorporated into novel urea derivatives to explore their potential as anticancer agents. The general reaction involves the nucleophilic addition of an amine to the isocyanate group.
General Reaction Scheme:
Where Ar = 2-methyl-4-nitrophenyl
The presence of the electron-withdrawing nitro group on the phenyl ring of the isocyanate increases the electrophilicity of the carbonyl carbon, facilitating the reaction with nucleophilic amines.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted phenyl)-N'-(2-methyl-4-nitrophenyl)urea in an Organic Solvent
This protocol describes the synthesis of a urea derivative from this compound and a substituted aniline in an organic solvent.
Materials:
-
This compound (98% purity)[2]
-
Substituted aniline (e.g., 4-chloroaniline)
-
Acetone (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (optional, for prolonged heating)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous acetone.
-
To this stirred solution, add a solution of this compound (1.0 eq.) in acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours or until the reaction is complete (monitor by TLC).[3]
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold acetone.[3]
-
Dry the product under vacuum to obtain the N-(substituted phenyl)-N'-(2-methyl-4-nitrophenyl)urea.
Protocol 2: Synthesis of N-alkyl-N'-(2-methyl-4-nitrophenyl)urea
This protocol is suitable for the reaction of this compound with aliphatic or alicyclic amines.
Materials:
-
This compound[2]
-
Alkylamine (e.g., cyclohexylamine)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional, as a base)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
In a separate flask, dissolve the alkylamine (1.0-1.2 eq.) in anhydrous THF. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to free the amine.
-
Slowly add the amine solution to the stirred isocyanate solution at room temperature.
-
Allow the reaction to stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield the pure N-alkyl-N'-(2-methyl-4-nitrophenyl)urea.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of urea derivatives from isocyanates. While specific yields for this compound are not widely published, the data for structurally similar nitrophenyl isocyanates provide an expected range.
| Entry | Isocyanate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenyl isocyanate | Pyridyl amide | Acetone | 3-4 | High | [3] |
| 2 | 4-Fluorophenyl isocyanate | 4-Bromo-3-ethoxyaniline | Not specified | Not specified | 79 | [4] |
| 3 | 4-Chlorophenyl isocyanate | 1-Adamantanamine | Not specified | Not specified | 77 | [4] |
| 4 | o-Nitrophenyl isocyanate | o-Nitroaniline | 1,2-Dichloroethane | 6 | 80.3 | [5] |
| 5 | m-Nitrophenyl isocyanate | m-Nitroaniline | 1,2-Dichloroethane | 5.5 | 83.7 | [5] |
| 6 | p-Nitrophenyl isocyanate | p-Nitroaniline | 1,2-Dichloroethane | 5 | 83.5 | [5] |
Mandatory Visualizations
Experimental Workflow for Urea Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a urea derivative from this compound.
Caption: Workflow for the synthesis of urea derivatives.
Signaling Pathway Inhibition by Aryl Urea Kinase Inhibitors
Many N,N'-diaryl ureas function as Type II kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. This mechanism is relevant for the anticancer activity of compounds derived from this compound.[2][6]
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions of 2-Methyl-4-nitrophenyl isocyanate with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitrophenyl isocyanate. The information is designed to help anticipate and resolve issues related to common side reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with an amine, and what are the most common side reactions?
A: The primary and desired reaction of this compound with a primary or secondary amine is a nucleophilic addition that forms a substituted urea.[1] This reaction is typically fast and does not require a catalyst.[2][3]
However, a significant side reaction can occur, especially if there is an excess of the isocyanate or if the reaction is conducted at elevated temperatures (>100 °C).[4] The N-H group of the newly formed urea can act as a nucleophile and attack a second molecule of the isocyanate, leading to the formation of a biuret .[5][6][7] This biuret formation creates a cross-link or a higher molecular weight impurity that can complicate purification and reduce the yield of the desired urea.[5]
Q2: How does the presence of water affect my reaction?
A: Water is a significant contaminant in reactions involving isocyanates and leads to undesirable byproducts. This compound reacts with water to form an unstable carbamic acid intermediate.[2][8] This intermediate rapidly decomposes, losing carbon dioxide (CO₂) to generate 2-methyl-4-nitroaniline.[5]
This newly formed primary amine is highly nucleophilic and will readily react with another molecule of the starting isocyanate. This results in the formation of an unwanted, often insoluble, symmetrical urea byproduct: 1,3-bis(2-methyl-4-nitrophenyl)urea . This side reaction consumes two equivalents of your isocyanate for every molecule of water, which can significantly reduce the yield of your intended product.
Q3: I am reacting this compound with an alcohol. What are the potential side reactions?
A: The intended reaction with an alcohol (a process known as alcoholysis) produces a urethane (also called a carbamate).[9] This reaction is generally slower than the reaction with amines.
A common side reaction, analogous to biuret formation, is the reaction of the urethane product with another molecule of the isocyanate to form an allophanate .[9][10] This reaction is typically promoted by excess isocyanate and elevated temperatures (often above 100-150 °C).[4][10] The allophanate linkage is thermally reversible, meaning it can dissociate back to the urethane and isocyanate at higher temperatures.[10] However, its formation acts as a cross-linking reaction that can alter the properties of polymeric materials or appear as a high-molecular-weight impurity in small molecule synthesis.[10]
Q4: Can this compound react with itself? What conditions promote this?
A: Yes, isocyanates can undergo self-condensation, particularly at elevated temperatures or in the presence of certain catalysts (like phosphines or pyridines).[11] There are two main self-condensation reactions:
-
Dimerization: Two isocyanate molecules can react to form a four-membered ring structure called a uretdione (or uretidione). Aromatic isocyanates are more prone to dimerization than aliphatic ones.[11] This reaction can be reversible at moderate temperatures (e.g., ~175 °C).[11]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered ring known as an isocyanurate .[9][11] This reaction is often irreversible and leads to a very stable, cross-linked structure.[11] Trimerization can be catalyzed by Lewis bases, metal-containing catalysts, and even carboxylates.[9][12]
Q5: I have a substrate with multiple nucleophilic groups. Which one will react preferentially with the isocyanate?
A: The reactivity of nucleophiles with isocyanates follows a general trend. While the specific substrate and reaction conditions can influence outcomes, the relative reaction rates are a useful guide.
Data Presentation
Table 1: Relative Reaction Rates of Isocyanates with Nucleophiles
This table summarizes the general reactivity hierarchy. Note that steric hindrance can significantly impact these rates. For example, a bulky secondary amine may react slower than a primary alcohol.
| Rank | Nucleophile Class | Relative Rate (Approx.) | Product |
| 1 | Primary Aliphatic Amine | ~1000 | Urea |
| 2 | Primary Aromatic Amine | ~100 | Urea |
| 3 | Primary Alcohol | ~10 | Urethane (Carbamate) |
| 4 | Water | ~1 | Unstable Carbamic Acid → Amine + CO₂ |
| 5 | Secondary Amine | Variable (often 1-10) | Urea |
| 6 | Phenol | ~0.1 | Urethane (Carbamate) |
| 7 | Carboxylic Acid | ~0.01 | Unstable Anhydride → Amide + CO₂ |
| 8 | Urea N-H | Very Slow (requires heat/catalyst) | Biuret |
| 9 | Urethane N-H | Very Slow (requires heat/catalyst) | Allophanate |
Data is compiled for illustrative purposes based on general isocyanate chemistry principles.[4][13]
Troubleshooting Guides
Problem: Low yield of desired product and/or formation of an unexpected, insoluble white precipitate.
This is a common issue in isocyanate chemistry, often pointing to one or more side reactions. Use the following table and the analytical guide (Table 2) to diagnose the problem.
| Potential Cause | Likely Side Reaction(s) | Corrective Actions | How to Confirm |
| Water Contamination | Formation of symmetrical 1,3-bis(2-methyl-4-nitrophenyl)urea. | Use anhydrous solvents (<0.005% water).Dry all reagents and glassware thoroughly.Run the reaction under an inert atmosphere (N₂ or Ar). | Check for a new carbonyl peak in FTIR and symmetrical aromatic signals in ¹H NMR (See Table 2). The product is often poorly soluble. |
| Incorrect Stoichiometry (Excess Isocyanate) | Formation of biuret (from amine reactions) or allophanate (from alcohol reactions). | Carefully control stoichiometry. Use a slight excess of the nucleophile if possible.Add the isocyanate solution slowly (dropwise) to the nucleophile solution to avoid localized high concentrations. | HPLC-MS can detect higher molecular weight adducts. ¹H NMR may show broadened or new N-H signals. |
| High Reaction Temperature | Promotes biuret/allophanate formation and self-condensation (dimerization/trimerization). | Maintain a low reaction temperature (e.g., 0 °C to room temperature).Use an ice bath to control any exotherm during the addition of reagents. | Isocyanurate trimers are very stable and often insoluble. Their presence can be confirmed by a characteristic FTIR peak (See Table 2). |
| Presence of Basic Catalysts/Impurities | Catalyzes trimerization to form isocyanurates. | Purify reagents to remove basic impurities.Avoid using basic solvents like pyridine unless intended for catalysis. | See "High Reaction Temperature." |
Table 2: Analytical Guide for Product and Byproduct Identification
Use the following spectroscopic data to help identify the components in your reaction mixture.
| Compound Type | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| Isocyanate (Starting Material) | Strong, sharp N=C=O stretch at ~2270-2250 | Aromatic signals for the 2-methyl-4-nitrophenyl group. |
| Desired Urea (Product) | Amide I (C=O stretch) at ~1630-1680; N-H stretch at ~3300-3400 | Two distinct N-H signals (unless symmetrical); Aromatic signals. |
| Symmetrical Urea (from water) | Amide I (C=O stretch) at ~1630-1650; N-H stretch at ~3300 | Single N-H signal; Symmetrical pattern for aromatic signals. |
| Biuret (Side Product) | Two distinct C=O stretches (~1690-1720 and ~1650-1680) | Additional N-H signals compared to the desired urea. |
| Urethane (Product) | C=O stretch at ~1680-1740; N-H stretch at ~3300-3450 | One N-H signal; Signals for the alcohol-derived -OR group. |
| Allophanate (Side Product) | Two distinct C=O stretches (~1720-1740 and ~1680-1700) | Additional N-H signals compared to the urethane. |
| Isocyanurate (Trimer) | Strong, sharp C=O stretch at ~1700-1720 ; Ring vibration at ~1410 | No N-H signals; Only aromatic signals from the isocyanate. |
Note: Exact peak positions can vary based on solvent, concentration, and molecular structure. In-situ FTIR spectroscopy is a powerful tool for monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹ and the appearance of product/byproduct peaks in real-time.[14]
Experimental Protocols
General Protocol for the Synthesis of a Substituted Urea (Minimizing Side Reactions)
This protocol provides a general methodology for reacting this compound with a primary amine (R-NH₂).
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents (e.g., THF, DCM, DMF) from a solvent purification system or a freshly opened bottle stored over molecular sieves.[3]
-
Ensure the amine nucleophile is dry and pure.
2. Reaction Setup:
-
Set up the reaction in a flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
3. Reaction Execution:
-
Dissolve this compound (0.98 eq. to ensure the amine is in slight excess) in the same anhydrous solvent in the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred, cooled amine solution over 15-30 minutes. A slow addition rate is critical to prevent localized high concentrations of isocyanate, which can lead to biuret formation.[15]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
4. Monitoring and Work-up:
-
Monitor the reaction by TLC or LCMS. A more advanced method is to use in-situ FTIR to track the disappearance of the strong isocyanate peak around 2270 cm⁻¹.[14]
-
Once the reaction is complete (isocyanate consumed), the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to remove any unreacted amine and side products.
Visualizations
Diagram 1: Key Reaction Pathways
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
Technical Support Center: Hydrolysis of 2-Methyl-4-nitrophenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the byproducts, experimental protocols, and troubleshooting for the hydrolysis of 2-Methyl-4-nitrophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound initially forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the primary amine, 2-Methyl-4-nitroaniline , and carbon dioxide gas.
Q2: What are the common byproducts observed during the hydrolysis of this compound?
The most common byproduct is the symmetrically substituted urea, N,N'-bis(2-methyl-4-nitrophenyl)urea . This is formed when the primary amine product, 2-Methyl-4-nitroaniline, acts as a nucleophile and attacks an unreacted molecule of this compound. This side reaction is especially prevalent if the hydrolysis is slow or if there is a localized high concentration of the isocyanate.
Q3: What is the reaction mechanism for the hydrolysis of this compound?
The hydrolysis proceeds in two main steps:
-
Nucleophilic attack: A water molecule attacks the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and forming the primary amine, 2-Methyl-4-nitroaniline.
A subsequent side reaction can lead to the formation of a urea byproduct.
Q4: How can the formation of the urea byproduct be minimized?
To minimize the formation of N,N'-bis(2-methyl-4-nitrophenyl)urea, it is crucial to ensure rapid and complete hydrolysis of the isocyanate. This can be achieved by:
-
Using a sufficient excess of water.
-
Employing acid or base catalysis to accelerate the hydrolysis reaction.
-
Ensuring efficient mixing to avoid localized high concentrations of the isocyanate.
-
Maintaining an appropriate reaction temperature to favor hydrolysis over the urea formation side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | - Insufficient water. - Low reaction temperature. - Short reaction time. - Poor solubility of the isocyanate. | - Increase the excess of water. - Increase the reaction temperature. Consider heating to 90-110°C under acidic conditions[1][2]. - Extend the reaction time and monitor progress using TLC or HPLC. - Use a co-solvent in which the isocyanate is soluble and which is miscible with water (e.g., acetone, THF). |
| Excessive Urea Byproduct Formation | - Slow hydrolysis rate. - Localized high concentration of isocyanate. - Insufficient mixing. | - Use an acid (e.g., HCl, H₂SO₄) or base catalyst to accelerate hydrolysis[1][2]. - Add the isocyanate slowly to the aqueous solution with vigorous stirring. - Ensure the reaction mixture is well-agitated throughout the process. |
| Precipitation of Solids During Reaction | - Formation of insoluble N,N'-bis(2-methyl-4-nitrophenyl)urea. - The desired product, 2-Methyl-4-nitroaniline, may have limited solubility in the reaction medium. | - If urea is the precipitate, improve hydrolysis conditions to minimize its formation. - If the product is precipitating, consider using a co-solvent to increase its solubility. - The precipitate can be isolated and purified after the reaction is complete. |
| Difficulty in Purifying 2-Methyl-4-nitroaniline | - Co-precipitation of the product and the urea byproduct. - Similar polarities of the product and byproducts. | - Utilize the differences in solubility. 2-Methyl-4-nitroaniline is soluble in various organic solvents, while the symmetrical urea is generally much less soluble. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be effective[3]. - Column chromatography can be used for separation if recrystallization is not sufficient. |
Data Presentation
Table 1: Solubility of 2-Methyl-4-nitroaniline in Various Solvents
| Solvent | Solubility ( g/100g solvent) at 25°C |
| Acetone | High |
| Ethyl Acetate | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Water | Very Low |
| Toluene | Low |
| Cyclohexane | Very Low |
This table provides a qualitative summary of solubility data which can be useful for reaction solvent selection and purification processes.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from procedures for the hydrolysis of related N-acylated compounds and should be optimized for the specific isocyanate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of concentrated HCl or H₂SO₄ in water.
-
Slowly add a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., acetone) to the heated acidic solution with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a NaOH solution to a pH of approximately 7. The product, 2-Methyl-4-nitroaniline, may precipitate as a yellow solid.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-Methyl-4-nitroaniline by recrystallization, for example from an ethanol/water mixture[3].
Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is a good starting point. The exact gradient will need to be optimized.
Procedure:
-
Prepare standard solutions of this compound, 2-Methyl-4-nitroaniline, and N,N'-bis(2-methyl-4-nitrophenyl)urea in a suitable solvent (e.g., acetonitrile).
-
Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Inject the prepared sample and standards into the HPLC system.
-
Monitor the elution of the components using a UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
Quantify the amount of each component by comparing the peak areas from the sample chromatogram to those of the standards.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common issues during hydrolysis.
References
Technical Support Center: Optimizing Amine Coupling Reactions with 2-Methyl-4-nitrophenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the reaction yield for the coupling of 2-Methyl-4-nitrophenyl isocyanate with various amines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of substituted ureas using this compound.
Q1: My reaction yield is low. What are the most common causes?
Low yields in this coupling reaction can stem from several factors:
-
Moisture Contamination: this compound is highly reactive towards water. Trace amounts of moisture in the solvent, amine, or glassware can lead to the formation of an unstable carbamic acid, which then decomposes to 2-methyl-4-nitroaniline and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired urea product.[1][2]
-
Purity of Reactants: The purity of both the this compound and the amine is crucial. Impurities in the amine can compete in the reaction, while degraded isocyanate will be unreactive.
-
Sub-optimal Reaction Conditions: Factors such as solvent polarity, reaction temperature, and reaction time can significantly impact the reaction rate and yield.
-
Steric Hindrance: A bulky amine or significant steric hindrance around the isocyanate group can slow down the reaction rate, requiring more forcing conditions or a catalyst.
-
Poor Nucleophilicity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen into the aromatic ring.[1] Reactions with less nucleophilic amines may require longer reaction times or the use of a catalyst.
Q2: I am observing an insoluble white precipitate in my reaction mixture. What is it likely to be?
The most common insoluble white precipitate is the symmetrical urea, N,N'-bis(2-methyl-4-nitrophenyl)urea. This forms when the 2-methyl-4-nitroaniline, generated from the reaction of the isocyanate with water, reacts with another molecule of this compound.
Q3: How can I minimize the formation of the symmetrical urea byproduct?
To minimize this side reaction, it is critical to work under anhydrous (dry) conditions:
-
Use anhydrous solvents.
-
Dry glassware thoroughly in an oven before use.
-
Ensure the amine is dry. If necessary, it can be dried over a suitable drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the effect of the nitro and methyl groups on the reactivity of this compound?
The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence in the para position to the isocyanate group increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the amine. This generally leads to a faster reaction rate compared to non-nitrated phenyl isocyanates.[3] The methyl group (-CH₃) in the ortho position has a mild electron-donating effect and can introduce some steric hindrance, but the activating effect of the nitro group is dominant.
Q5: Should I use a catalyst for this reaction?
For reactions with highly nucleophilic amines (e.g., primary aliphatic amines), a catalyst is often unnecessary. However, for less reactive amines, such as aromatic amines or sterically hindered amines, a catalyst can significantly increase the reaction rate. Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are commonly used as basic catalysts.[4]
Q6: What is the best solvent for this reaction?
Aprotic solvents are generally preferred for isocyanate-amine coupling reactions to avoid the reaction of the isocyanate with the solvent. The choice of solvent can influence the reaction rate and the solubility of the starting materials and the urea product.
-
Non-polar aprotic solvents: Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used.
-
Polar aprotic solvents: Acetonitrile (ACN) and Dimethylformamide (DMF) can also be used and may accelerate the reaction rate. However, ensuring these solvents are rigorously anhydrous is critical.
Q7: How do I choose the optimal reaction temperature?
Most isocyanate-amine coupling reactions proceed readily at room temperature. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can increase the rate. However, excessive heat should be avoided as it can promote side reactions. For highly reactive combinations, cooling the reaction mixture (e.g., to 0 °C) during the addition of the isocyanate can help to control the reaction exotherm.
Q8: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. The isocyanate can also be monitored, but it may be more challenging to visualize on TLC.
Q9: What is a general procedure for the purification of the resulting urea?
The purification method depends on the properties of the urea product.
-
Crystallization: If the urea is a solid and has different solubility characteristics from the starting materials and byproducts, crystallization from a suitable solvent system is an effective purification method.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is a common purification technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used for elution.
Data Presentation: Factors Affecting Reaction Yield
The following table summarizes the expected impact of various experimental parameters on the reaction yield of this compound and amine coupling. The yield percentages are illustrative and will vary depending on the specific amine used.
| Parameter | Condition A | Expected Yield (%) | Condition B | Expected Yield (%) | Rationale |
| Amine Nucleophilicity | n-Butylamine (Aliphatic) | >90% | Aniline (Aromatic) | 70-85% | Aliphatic amines are more nucleophilic than aromatic amines, leading to a faster and more complete reaction.[1] |
| Solvent | Anhydrous THF | 85-95% | THF with 1% Water | <50% | Water reacts with the isocyanate, leading to the formation of byproducts and a significant reduction in the desired urea yield.[1][2] |
| Catalyst (for Aniline) | None | ~70% (after 24h) | 10 mol% Triethylamine | >85% (after 6h) | A tertiary amine catalyst accelerates the reaction rate, especially for less nucleophilic amines.[4] |
| Temperature | 0 °C to Room Temp | 90-95% | 80 °C | 80-90% | While gentle heating can increase the rate, excessive temperatures may promote side reactions, potentially lowering the isolated yield. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-N'-(2-methyl-4-nitrophenyl)urea
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., n-butylamine or aniline)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Tertiary amine catalyst (optional, e.g., Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in the anhydrous solvent (e.g., 0.2 M concentration).
-
Catalyst Addition (Optional): If using a catalyst, add the tertiary amine (e.g., 0.1 eq) to the amine solution.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0-1.1 eq) in the anhydrous solvent to the stirred amine solution at room temperature. For highly reactive amines, consider cooling the reaction mixture to 0 °C before and during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If the product is a solid, it may precipitate. The solid can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes) to remove any unreacted isocyanate.
-
Alternatively, the residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and catalyst, followed by water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).
Visualizations
Experimental Workflow for Optimizing Reaction Yield
Caption: A streamlined workflow for the synthesis of ureas from this compound and amines.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision-making guide for troubleshooting low yields in isocyanate-amine coupling reactions.
References
Technical Support Center: Isocyanate Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete isocyanate reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My isocyanate reaction is sluggish or has stalled. What are the likely causes?
An incomplete or stalled isocyanate reaction can be attributed to several factors:
-
Low Reaction Temperature: The reaction rate between isocyanates and hydroxyl groups can be slow without sufficient thermal energy.[1]
-
Inappropriate or Insufficient Catalyst: Aliphatic isocyanates, in particular, often require a catalyst to achieve a reasonable reaction rate.[1][2] The catalyst may be insufficient in quantity or inappropriate for the specific reactants.
-
Incorrect Stoichiometry: An improper ratio of isocyanate to co-reactant (e.g., polyol) will result in unreacted starting material.
-
Moisture Contamination: Water reacts with isocyanates, consuming them in a side reaction and potentially hindering the desired reaction with the intended co-reactant.[3][4][5]
Q2: I am observing bubble formation in my reaction mixture. What is causing this?
Bubble formation is a common indicator of carbon dioxide (CO₂) generation, which is a byproduct of the reaction between isocyanates and water.[3][4][5] Both isocyanates and their co-reactants (like polyols) can be hygroscopic and absorb moisture from the atmosphere.[3][4]
Q3: The final product of my reaction is yellowing. How can I prevent this?
Yellowing is often an issue with aromatic isocyanates. To mitigate this, you can:
-
Use Aliphatic Isocyanates: These are less prone to yellowing.
-
Add Antioxidants or UV Stabilizers: These additives can help prevent degradation that leads to discoloration.
Q4: My measured %NCO value is lower than the theoretical value. What does this indicate?
A lower-than-expected %NCO value suggests that the isocyanate has been consumed by unintended reactions. Common causes include:
-
Water Contamination: Moisture in the reactants or solvent will consume isocyanate groups.[3]
-
Incorrect Proportions: An excess of the co-reactant (e.g., polyol) will lead to a lower final %NCO.
-
Side Reactions: Alkalinity in the reaction mixture can promote side reactions that consume isocyanates.
Q5: Conversely, my measured %NCO value is higher than the theoretical value. What could be the reason?
A higher-than-expected %NCO value typically points to an incomplete reaction:
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Low Reaction Temperature: Lower temperatures slow down the reaction rate.
-
Catalyst Issues: The amount of catalyst may be insufficient, or the chosen catalyst may not be effective enough.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield
This is one of the most common problems in isocyanate chemistry. The following workflow can help diagnose and resolve the issue.
References
Technical Support Center: Thermal Decomposition of 2-Methyl-4-nitrophenyl Isocyanate
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition products of an aromatic isocyanate like 2-Methyl-4-nitrophenyl isocyanate?
A1: The thermal decomposition of isocyanates can proceed through several pathways. The simplest is the dissociation of urethane or urea linkages, if present, to regenerate the isocyanate.[1] For the isocyanate itself, common reactions include self-polymerization into dimers (uretidinediones), trimers (isocyanurates), or conversion to carbodiimides with the evolution of carbon dioxide.[2] At higher temperatures, fragmentation of the aromatic ring and cleavage of the nitro and methyl groups are expected, leading to a complex mixture of smaller molecules.
Q2: What are the most suitable analytical techniques for studying the thermal decomposition of this compound?
A2: Hyphenated techniques are highly effective for this type of analysis. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool that allows for controlled thermal fragmentation followed by separation and identification of the decomposition products.[3][4] Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are also crucial for determining the decomposition temperature ranges and associated energy changes.[5]
Q3: What are the major safety concerns when working with the thermal decomposition of this compound?
A3: Isocyanates are potent respiratory and skin sensitizers.[6] Thermal decomposition can release the original isocyanate as well as other toxic gases like nitrogen oxides (from the nitro group) and potentially hydrogen cyanide (HCN) at high temperatures.[7] All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A self-contained breathing apparatus (SCBA) may be necessary in case of a fire involving isocyanates.
Q4: How might the nitro and methyl groups on the phenyl ring influence the decomposition process?
A4: The electron-withdrawing nature of the nitro group can influence the reactivity of the isocyanate group and the stability of the aromatic ring. The presence of both nitro and methyl groups may lead to complex intramolecular reactions and a unique fragmentation pattern upon pyrolysis compared to simpler aromatic isocyanates. The specific influence would need to be determined experimentally.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental analysis of this compound's thermal decomposition, particularly using Py-GC-MS.
Q: I am not observing any peaks in my pyrogram. What are the possible causes?
A:
-
Incorrect Pyrolysis Temperature: The selected temperature may be too low for decomposition to occur. Consult TGA data to determine the onset of mass loss and set the pyrolysis temperature accordingly.
-
Sample Introduction Issue: Ensure the sample is correctly placed in the pyrolysis unit. For very small sample amounts, ensure they are properly contained within the sample holder.
-
Instrumental Problems:
Q: My chromatogram shows broad or tailing peaks. How can I improve the peak shape?
A:
-
Active Sites: The decomposition products may be interacting with active sites in the GC liner or the front of the column. Using a deactivated liner and trimming the first few centimeters of the column can help.[10]
-
Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the separation. Verify and adjust the flow rate as needed.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or using a smaller amount for pyrolysis.[10]
-
Condensation: The GC oven temperature or transfer line temperature may be too low, causing less volatile products to condense. Ensure the temperature profile is appropriate for the expected products.
Q: I see many extra peaks in my chromatogram that are difficult to identify. What is their likely origin?
A:
-
Contamination: Peaks could originate from contaminated solvents, sample vials (e.g., plasticizers), or impurities in the carrier gas.[10] Running a blank is essential to identify these.
-
Septum Bleed: The injector septum can degrade at high temperatures, releasing siloxanes. Using a high-temperature, low-bleed septum is recommended.[10]
-
Secondary Reactions: The initial decomposition products can react with each other in the hot injector or on the column, forming new compounds. Lowering the injector temperature or using a faster GC oven ramp rate can sometimes minimize these reactions.
Q: The mass spectra of my peaks are complex and do not match library entries. How can I proceed with identification?
A:
-
Manual Interpretation: Use your knowledge of mass spectral fragmentation patterns. Look for the molecular ion peak (M+), common losses (e.g., loss of CO, NO2, CH3), and characteristic isotopic patterns.
-
Soft Ionization: If available, using a soft ionization technique can help in identifying the molecular ion, which may be absent in standard electron ionization (EI) mass spectra.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing you to determine the elemental composition of the fragments and the parent ion, which is a powerful tool for identifying unknown compounds.[6]
Experimental Protocols
Protocol: Analysis of Thermal Decomposition Products by Py-GC-MS
-
Sample Preparation:
-
Weigh approximately 50-200 µg of this compound directly into a pyrolysis sample cup.[4]
-
Record the exact weight.
-
For comparison, prepare a sample for thermal desorption by dissolving a known quantity in a high-boiling point solvent and depositing it into the sample cup, followed by solvent evaporation.
-
-
Instrumentation Setup (Example Parameters):
-
Pyrolyzer: Set the pyrolysis temperature based on TGA data (e.g., start with a temperature near the maximum rate of decomposition). A typical range for many organic compounds is 500-800°C.[11]
-
GC Inlet: Set to a temperature sufficient to prevent condensation, typically 280-300°C.
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line: Set to 280°C.
-
MS Ion Source: Set to 230°C.
-
MS Quadrupole: Set to 150°C.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Analysis Procedure:
-
Run a solvent blank and a system blank to identify background contaminants.
-
Introduce the sample cup into the pyrolyzer.
-
Initiate the pyrolysis and the GC-MS data acquisition.
-
For a more detailed analysis, consider a "double-shot" experiment where the sample is first thermally desorbed at a lower temperature (e.g., 100-300°C) to analyze volatile impurities or additives, followed by pyrolysis of the remaining sample at a higher temperature.[8]
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Manually interpret the spectra of unknown compounds by analyzing fragmentation patterns.
-
Calculate the relative abundance of each product based on peak area percentages.
-
Data Presentation
As no specific quantitative data for this compound exists in the literature, the following tables are provided. Table 1 is a template for researchers to record their findings, while Table 2 summarizes the general classes of compounds that can be expected from the thermal decomposition of aromatic isocyanates.
Table 1: Template for Experimental Data on Thermal Decomposition of this compound
| Pyrolysis Temp. (°C) | Retention Time (min) | Tentative Compound ID | Key Mass Fragments (m/z) | Relative Area (%) |
| e.g., 600 | e.g., 12.5 | e.g., Dimer | e.g., ... | e.g., 25 |
Table 2: General Products from Thermal Decomposition of Aromatic Isocyanates and Their Precursors
| Product Class | Specific Examples | Formation Context |
| Monomers | Phenyl isocyanate, Toluene diisocyanate (TDI) | From depolymerization of polyurethanes or ureas.[7][12] |
| Amines | Aniline, Toluenediamine (TDA) | From decomposition of urea linkages or hydrolysis of isocyanates.[7][13] |
| Dimers/Trimers | Uretidinediones, Isocyanurates | Self-reaction of isocyanate monomers at elevated temperatures.[2] |
| Carbodiimides | Diphenyl carbodiimide | Formed from isocyanates with the loss of CO2.[2] |
| Simple Gases | CO, CO2, HCN, NOx | High-temperature fragmentation of the isocyanate structure.[7] |
Visualizations
The following diagrams illustrate a general workflow for the analysis and the potential decomposition pathways.
Caption: Experimental workflow for analyzing thermal decomposition products.
Caption: Potential thermal decomposition pathways for an aromatic isocyanate.
References
- 1. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. Detection of isocyanates and polychlorinated biphenyls using proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. pcimag.com [pcimag.com]
- 13. Biological monitoring of aromatic diisocyanates in workers exposed to thermal degradation products of polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal of 2-Methyl-4-nitrophenyl isocyanate waste
Technical Support Center: 2-Methyl-4-nitrophenyl isocyanate
This guide provides essential safety information, handling procedures, and disposal protocols for this compound (CAS: 56309-59-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an aryl isocyanate compound used in chemical synthesis.[1] It is classified as hazardous and carries the signal word "Danger".[1][2] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][3]
-
Irritation: Causes serious eye irritation and skin irritation.[2][4]
-
Sensitization: May cause allergy or asthma symptoms, or breathing difficulties if inhaled (respiratory sensitizer).[1][2] It can also cause an allergic skin reaction.[1][3]
-
Organ Toxicity: May cause respiratory irritation. The primary target organ is the respiratory system.[1][2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
Due to its hazardous nature, a comprehensive set of PPE is required:
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, such as a dust mask type N95 (US).[1][5][6]
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1][5]
-
Hand Protection: Wear permeation-resistant gloves (e.g., butyl rubber, nitrile rubber).[5]
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[5][6]
Q3: How should I properly store this compound?
Proper storage is critical to maintain chemical stability and prevent hazardous reactions.
-
Atmosphere: This chemical is moisture-sensitive.[7] Store in a tightly closed container, preferably under an inert gas like nitrogen or argon.[7]
-
Location: Keep in a dry, cool, and well-ventilated area.[7][8] The storage area should be secure and locked up.[5]
-
Compatibility: Store away from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents.[2][9][10]
Q4: What is the correct procedure for a small chemical spill?
In the event of a spill, act quickly and safely:
-
Evacuate and Isolate: Immediately alert others and evacuate the immediate area. Prevent unauthorized personnel from entering.[6]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[5]
-
Wear PPE: Before cleanup, don the full required PPE as described in Q2.[5]
-
Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite, kitty litter, or sand.[5][6] Do not use water.
-
Neutralization: Once absorbed, treat the material with an isocyanate neutralization solution (see Experimental Protocols below). Isocyanates react with water to liberate carbon dioxide, which can cause pressure buildup in a sealed container.[10]
-
Collection: After allowing the neutralization reaction to proceed (minimum 24 hours), carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5][6]
-
Decontamination: Clean the spill area again with the neutralization solution.
Q5: How do I handle waste disposal for this isocyanate and its empty containers?
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[2]
-
Empty Containers: Do not reuse containers.[11] Triple-rinse the empty container with a suitable solvent (e.g., toluene, followed by a decontamination solution). The rinsate must be collected as hazardous waste. Pails and other small containers should be decontaminated with a neutralization solution before disposal.[11]
-
Final Disposal: Dispose of all waste, including contaminated PPE and cleanup materials, through a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[2][5][12]
Troubleshooting Guide
Problem: I see a solid, white substance forming around the threads of the container cap.
-
Cause: This is likely polymerized isocyanate. The chemical is highly reactive with moisture from the air, which can enter if the container is not sealed properly.
-
Solution: Handle the container in a fume hood while wearing full PPE. Carefully clean the threads with a dry cloth or a cloth lightly dampened with a dry solvent like toluene. Ensure the cap is tightly sealed and consider using paraffin film to provide a better seal. Always store under an inert atmosphere if possible.
Problem: The container appears to be bulging or under pressure.
-
Cause: Contamination with water or other incompatible substances (e.g., alcohols, amines) can cause a reaction that liberates CO2 gas, leading to pressure buildup.[10]
-
Solution: Do not attempt to open the container. Place the container in a secondary containment bin in a safe, isolated, and well-ventilated area (like the back of a fume hood). Alert your institution's Environmental Health & Safety (EHS) office immediately for guidance on how to proceed with emergency venting and disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 56309-59-2 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Melting Point | 81-84 °C | [1] |
| Boiling Point | 168 °C at 23 mmHg | [1] |
| Storage Temperature | 2-8 °C | [1][7] |
| Hazard Class | Acute Tox. 4; Eye Irrit. 2; Resp. Sens. 1; Skin Irrit. 2; Skin Sens. 1; STOT SE 3 | [1] |
Experimental Protocols
Protocol: Decontamination and Neutralization of this compound Waste
This protocol describes the neutralization of small quantities of isocyanate waste or contaminated materials using a sodium carbonate-based solution. This formulation is generally preferred over ammonia-based solutions for safety reasons.[6]
Materials:
-
Waste this compound
-
Designated hazardous waste container (polyethylene or metal)
-
Sodium Carbonate (Na₂CO₃)
-
Liquid surfactant (e.g., dish soap)
-
Water
-
Stir bar or spatula
-
Fume hood
-
Full PPE
Procedure:
-
Prepare Neutralization Solution: In a suitable beaker or flask, prepare the following solution (Formulation A):
-
5-10% Sodium Carbonate (e.g., 50-100g)
-
0.2-2% Liquid Surfactant (e.g., 2-20 mL)
-
Water to make up to 1 L
-
Stir until the sodium carbonate is fully dissolved.
-
-
Perform Neutralization in Fume Hood: Place the open, labeled waste container inside a chemical fume hood.
-
Add Waste: Slowly and carefully add the isocyanate waste to the neutralization solution. A ratio of approximately 10 parts neutralizer to 1 part isocyanate waste is recommended. The reaction is exothermic and may generate gas (CO2); add the waste in small portions to control the reaction rate.
-
Stir and Wait: Stir the mixture occasionally for the first hour.
-
Vent and Stand: Loosely cap the container to allow gases to escape. Let the container stand in a safe, ventilated area (like the back of the fume hood) for at least 24-72 hours to ensure the reaction is complete.[5][6]
-
Final Disposal: After the reaction period, tightly seal the container. Label it clearly as "Neutralized Isocyanate Waste" and dispose of it through your institution's hazardous waste program.
Visualizations
Caption: Experimental workflow for the safe neutralization of a this compound spill.
Caption: Logical relationships for the proper disposal of different types of isocyanate waste.
References
- 1. This compound 98 56309-59-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dunagroup.com [dunagroup.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-METHOXY-4-NITROPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 12. buyat.ppg.com [buyat.ppg.com]
Technical Support Center: Quenching Excess 2-Methyl-4-nitrophenyl Isocyanate
This guide provides technical support for researchers, scientists, and drug development professionals on effectively and safely quenching excess 2-Methyl-4-nitrophenyl isocyanate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching excess this compound?
Quenching is a critical step to neutralize the highly reactive isocyanate functional group (-N=C=O) that remains after a reaction is complete. This is essential for several reasons:
-
Safety: this compound is a hazardous substance. It is a respiratory sensitizer and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2][3] Unreacted isocyanate in the workup or waste can pose a significant health risk.[1][2][3][4]
-
Product Purity: Excess isocyanate can react with subsequent reagents, solvents (if protic), or the desired product during purification (e.g., chromatography on silica gel), leading to the formation of unwanted byproducts.
-
Stable Product Isolation: Quenching ensures that the final product is stable and free from reactive isocyanate groups, which could affect its long-term stability and characterization.
Q2: What are the common quenching agents for this compound?
Isocyanates are electrophiles and react readily with nucleophiles. The most common quenching agents are:
-
Primary and Secondary Amines: These react very rapidly with isocyanates to form stable urea derivatives.[5][6] Examples include dibutylamine, diethylamine, or a molar excess of an amine used in the primary reaction.
-
Alcohols: Alcohols react with isocyanates to form stable carbamates (urethanes). Methanol and isopropanol are commonly used. This reaction is generally slower than the reaction with amines.[5]
-
Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4][7] The newly formed amine can then react with another isocyanate molecule to form a urea. This method can cause pressure buildup in a closed system due to CO2 evolution and is often used for decontamination and waste disposal.[4]
Q3: How do I choose the right quenching agent?
The choice of quenching agent depends on several factors:
-
Reactivity: For rapid and definitive quenching, primary or secondary amines are preferred due to their high reaction rates with isocyanates.[5][8]
-
Workup and Purification: Consider the properties of the resulting quenched product (urea or carbamate). Choose a quenching agent that forms a byproduct easily separable from your desired product (e.g., by extraction or chromatography).
-
Reaction Conditions: Ensure the quenching agent is soluble in the reaction solvent and does not react with your desired product.
Q4: How can I monitor the quenching process to ensure all the isocyanate has been consumed?
The most common and effective method for monitoring the disappearance of isocyanates is Fourier-Transform Infrared (FTIR) Spectroscopy .
-
The isocyanate group (-N=C=O) has a strong, sharp, and characteristic absorption band in the IR spectrum, typically appearing between 2250 and 2285 cm⁻¹ .[9][10]
-
To monitor the reaction, a small aliquot of the reaction mixture can be analyzed by FTIR. The quenching is considered complete when the peak in this region has completely disappeared.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Isocyanate peak still present in FTIR after quenching. | 1. Insufficient amount of quenching agent added. 2. Quenching reaction is too slow at the current temperature. 3. Poor mixing of the quenching agent in the reaction mixture. | 1. Add an additional amount of the quenching agent and re-analyze by FTIR. 2. Gently warm the reaction mixture (if the desired product is stable at higher temperatures) to increase the reaction rate. 3. Ensure vigorous stirring of the reaction mixture. |
| Formation of unexpected byproducts. | 1. The quenching agent is reacting with the desired product. 2. The isocyanate is reacting with the solvent or other components in the reaction mixture. | 1. Choose a more selective quenching agent. For example, if your product has a reactive ester, a bulky secondary amine might be a better choice than a primary amine. 2. Ensure the reaction is performed in an inert, aprotic solvent. |
| Pressure buildup in the reaction vessel during quenching. | Quenching with water, which produces carbon dioxide gas.[4] | When using water as a quenching agent, always ensure the reaction vessel is not sealed and has adequate ventilation to safely release the generated CO2. |
| Difficulty in separating the quenched byproduct from the desired product. | The physical properties (e.g., polarity, solubility) of the byproduct are too similar to the desired product. | Before quenching the entire batch, perform a small-scale test with different quenching agents to identify one that produces an easily separable byproduct. For example, using a more lipophilic amine will result in a more lipophilic urea, which might be easier to separate from a polar product. |
Quantitative Data on Quenching Agents
The following table summarizes the relative reactivity and typical reaction conditions for quenching aromatic isocyanates. This data is based on studies with tolylene diisocyanate (TDI) and serves as a general guideline for this compound, which is expected to be highly reactive due to the electron-withdrawing nitro group.
| Quenching Agent | Type | Relative Reactivity | Typical Conditions | Resulting Product |
| Dibutylamine | Secondary Amine | Very High | 1.1 - 1.5 equivalents, Room Temperature, < 1 hour | N,N-Dibutylurea derivative |
| Diethylamine | Secondary Amine | Very High | 1.1 - 1.5 equivalents, Room Temperature, < 1 hour | N,N-Diethylurea derivative |
| Methanol | Primary Alcohol | Moderate | >2 equivalents, Room Temperature to 50°C, 1-4 hours | Methyl carbamate derivative |
| Isopropanol | Secondary Alcohol | Moderate to Low | >2 equivalents, Room Temperature to 60°C, 2-6 hours | Isopropyl carbamate derivative |
| Water | Inorganic | Moderate | Large excess, Room Temperature | Amine + CO2, then Urea derivative |
Note: Reaction times are estimates and should be confirmed by reaction monitoring (e.g., FTIR).[9]
Experimental Protocols
Safety First: this compound is hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Protocol 1: Quenching with a Secondary Amine (e.g., Dibutylamine)
This is the recommended method for rapid and efficient quenching.
-
Preparation: In a separate flask, prepare a solution of 1.2 equivalents of dibutylamine in a small amount of the reaction solvent.
-
Addition: While stirring the reaction mixture at room temperature, add the dibutylamine solution dropwise. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum. Confirm the complete disappearance of the isocyanate peak around 2250-2285 cm⁻¹.[9][10]
-
Workup: Once the quenching is complete, proceed with the standard aqueous workup to remove the excess amine and the urea byproduct.
Protocol 2: Quenching with an Alcohol (e.g., Methanol)
This method is useful when the formation of a urea byproduct from an amine quencher complicates purification.
-
Addition: Add 2-5 equivalents of methanol directly to the reaction mixture while stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. If the reaction is sluggish (as determined by FTIR), the mixture can be gently heated to 40-50°C.
-
Monitoring: Periodically take aliquots for FTIR analysis to track the disappearance of the isocyanate peak.[9]
-
Workup: Once the quenching is complete, the excess methanol and the resulting carbamate byproduct can be removed during the workup and purification steps.
Visualizations
Experimental Workflow for Quenching and Monitoring
Caption: A flowchart illustrating the key steps for quenching and monitoring excess isocyanate.
Signaling Pathway of Isocyanate Quenching
Caption: Chemical pathways for quenching an isocyanate with different nucleophilic agents.
References
- 1. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Isocyanates | Health and Safety Executive [hseni.gov.uk]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. poliuretanos.net [poliuretanos.net]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.remspec.com [m.remspec.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isocyanate Reactivity: 2-Methyl-4-nitrophenyl Isocyanate vs. Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-4-nitrophenyl isocyanate and phenyl isocyanate. Understanding the relative reactivity of these isocyanates is crucial for their application in various fields, including the development of novel therapeutics, bioconjugation, and polymer chemistry. This document outlines the theoretical basis for their reactivity differences, presents a semi-quantitative comparison based on established principles, and provides a detailed experimental protocol for their direct kinetic comparison.
Introduction to Isocyanate Reactivity
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group. The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols. This reactivity forms the basis of their utility in a wide range of chemical syntheses.
The reactivity of an isocyanate is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) attached to the aromatic ring of an aryl isocyanate increase the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the isocyanate carbon, leading to a decrease in reactivity.
Comparison of this compound and Phenyl Isocyanate
Theoretical Reactivity:
-
Phenyl Isocyanate: This molecule serves as a baseline for aryl isocyanate reactivity, with the phenyl group being relatively neutral in terms of electronic effects.
-
This compound: This molecule possesses two substituents on the phenyl ring:
-
A nitro group (-NO₂) at the para position: The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-M) effects. This significantly increases the partial positive charge on the isocyanate carbon, making it much more susceptible to nucleophilic attack.
-
A methyl group (-CH₃) at the ortho position: The methyl group is a weak electron-donating group through its positive inductive (+I) effect. However, the powerful electron-withdrawing nature of the nitro group is the dominant factor in determining the overall reactivity.
-
Therefore, it is predicted that This compound will be significantly more reactive than phenyl isocyanate .
Semi-Quantitative Reactivity Comparison using the Hammett Equation:
The Hammett equation provides a means to quantify the effect of substituents on the reaction rates of aromatic compounds. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate in this case).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
For the reaction of phenyl isocyanates with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.
To estimate the relative reactivity, we can use the Hammett substituent constants (σ) for the nitro and methyl groups. For a para-nitro group, σₚ = +0.78. For an ortho-methyl group, a precise Hammett constant is less straightforward due to potential steric effects, but its electronic contribution is donating. However, the strong electron-withdrawing effect of the para-nitro group will dominate.
Assuming the effects are approximately additive, the overall σ value for this compound will be largely influenced by the nitro group, making it significantly positive. For a reaction with a ρ value of, for example, 2 (a typical value for such reactions), the rate of reaction for a p-nitrophenyl isocyanate would be approximately 10^(2*0.78) ≈ 38 times faster than phenyl isocyanate. The presence of the ortho-methyl group might slightly decrease this, but the overall reactivity of this compound is expected to be at least an order of magnitude greater than that of phenyl isocyanate.
Data Presentation
| Isocyanate | Substituents | Expected Relative Reactivity vs. Phenyl Isocyanate |
| Phenyl Isocyanate | None | 1 (Baseline) |
| This compound | -CH₃ (ortho, weak EDG), -NO₂ (para, strong EWG) | > 10 (Significantly more reactive) |
Experimental Protocols
To obtain precise quantitative data for the comparative reactivity, a detailed kinetic study is required. The following is a comprehensive experimental protocol for determining the second-order rate constants for the reaction of this compound and phenyl isocyanate with a model nucleophile, such as n-butylamine.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and phenyl isocyanate with n-butylamine in a suitable solvent at a constant temperature.
Materials:
-
This compound (≥98% purity)
-
Phenyl isocyanate (≥99% purity)
-
n-Butylamine (≥99.5% purity)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dioxane)
-
Dibutylamine solution (for quenching)
-
Standardized hydrochloric acid (HCl) solution (for titration)
-
Bromophenol blue indicator
Instrumentation:
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and burettes
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe (alternative to titration)
Procedure (Titration Method):
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound, phenyl isocyanate, and n-butylamine in the chosen anhydrous solvent. For example, 0.1 M solutions. All glassware should be oven-dried to prevent reaction with water.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel in the constant temperature bath (e.g., 25 °C).
-
In the reaction vessel, add a known volume of the isocyanate solution.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known volume of the n-butylamine solution to the isocyanate solution with vigorous stirring. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At specific time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a standard dibutylamine solution. The unreacted isocyanate will rapidly react with the dibutylamine.
-
-
Titration:
-
Allow the quenching reaction to proceed for a few minutes.
-
Titrate the unreacted dibutylamine in the quenching flask with the standardized HCl solution using bromophenol blue as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of the unreacted isocyanate at each time point.
-
Plot 1/[Isocyanate] versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of the line will be the second-order rate constant (k).
-
-
Repeat:
-
Repeat the entire procedure for the other isocyanate under identical conditions.
-
Alternative Procedure (In-situ FTIR Spectroscopy):
-
Setup: Place the reaction vessel in the constant temperature bath and insert the ATR probe into the vessel.
-
Background Spectrum: Collect a background spectrum of the solvent.
-
Reaction: Add the isocyanate and n-butylamine solutions to the reaction vessel and start data collection.
-
Data Collection: Collect spectra at regular intervals. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urea carbonyl peak can be monitored.
-
Data Analysis: The concentration of the isocyanate can be determined from the absorbance using a calibration curve. The rate constant can then be calculated as described above.
Mandatory Visualization
A Comparative Guide to Derivatization using 2-Methyl-4-nitrophenyl isocyanate and 4-nitrophenyl isocyanate
In the realm of analytical chemistry and drug development, derivatization is a critical step to enhance the detectability and chromatographic behavior of analytes. For compounds containing active hydrogen atoms, such as amines and alcohols, isocyanates are powerful derivatizing agents. This guide provides a comprehensive comparison of two such reagents: 2-Methyl-4-nitrophenyl isocyanate and 4-nitrophenyl isocyanate, offering insights into their reactivity, applications, and practical considerations for researchers and scientists.
Introduction to Nitrophenyl Isocyanates as Derivatizing Agents
Both this compound and 4-nitrophenyl isocyanate are highly reactive aromatic isocyanates. Their utility as derivatizing agents stems from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with nucleophilic functional groups like primary and secondary amines, and alcohols. This reaction, typically forming stable urea or carbamate derivatives respectively, introduces a nitrophenyl chromophore into the analyte molecule. This chromophore significantly enhances the ultraviolet (UV) absorbance of the derivative, thereby increasing the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC).
The presence of a nitro group, a strong electron-withdrawing group, on the phenyl ring activates the isocyanate group, making these reagents more reactive than unsubstituted phenyl isocyanate.[1] This heightened reactivity allows for rapid and often quantitative derivatization reactions under mild conditions.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these two reagents. The addition of a methyl group to the 2-position of the phenyl ring in this compound introduces subtle but potentially significant differences compared to its non-methylated counterpart.
| Property | This compound | 4-nitrophenyl isocyanate |
| CAS Number | 56309-59-2[2] | 100-28-7[3] |
| Molecular Formula | C₈H₆N₂O₃[2] | C₇H₄N₂O₃[3] |
| Molecular Weight | 178.14 g/mol [2] | 164.12 g/mol [3] |
| Appearance | - | Yellow crystalline solid[4] |
| Melting Point | 81-84 °C[2] | 56-59 °C[3] |
| Boiling Point | 168 °C at 23 mmHg[2] | 137-138 °C at 11 mmHg[3] |
| Solubility | - | Insoluble in water[4] |
| Storage Temperature | 2-8°C[2] | 2-8°C[3] |
Reactivity and Performance Comparison
Electronic Effects: The primary driver for the high reactivity of both molecules is the electron-withdrawing nitro group. In 4-nitrophenyl isocyanate, this group is in the para position to the isocyanate, maximizing its electron-withdrawing effect through resonance and induction, thus making the isocyanate carbon highly electrophilic.
In this compound, the nitro group remains in the activating para position. However, the additional methyl group at the ortho position is a weak electron-donating group. This electron-donating nature could slightly reduce the electrophilicity of the isocyanate carbon compared to 4-nitrophenyl isocyanate, potentially leading to a marginally slower reaction rate.
Steric Effects: The ortho-methyl group in this compound introduces steric hindrance around the isocyanate functional group. This steric bulk may also influence the reaction rate, particularly with sterically hindered amines or alcohols. The approach of the nucleophile to the isocyanate carbon might be slightly more impeded.
Derivative Stability: The resulting urea (from amines) and carbamate (from alcohols) derivatives from both reagents are generally stable, a crucial factor for reliable and reproducible analysis. The stability of the derivatives is an important consideration, especially when samples are queued for analysis in an autosampler.[5]
| Feature | This compound | 4-nitrophenyl isocyanate |
| Reactivity | High, but potentially slightly lower than 4-nitrophenyl isocyanate due to the electron-donating methyl group and steric hindrance. | Very high due to the strong electron-withdrawing effect of the para-nitro group.[1] |
| Reaction Conditions | Mild conditions are expected to be effective. Optimization of time and temperature may be necessary. | Reacts rapidly under mild conditions, often at room temperature.[6] |
| Selectivity | Reacts with primary and secondary amines, and alcohols. | Reacts with primary and secondary amines, and alcohols.[7][8] |
| Derivative UV λmax | Expected to be similar to the 4-nitrophenyl derivative, providing strong UV absorbance. | The nitrophenyl chromophore provides strong UV absorbance, enhancing detection sensitivity.[8] |
Experimental Protocols
The following are generalized experimental protocols for the derivatization of amines and alcohols with nitrophenyl isocyanates for subsequent HPLC analysis. These should be optimized for specific applications.
Derivatization of Amines (Pre-column HPLC)
This protocol is designed for the derivatization of primary and secondary amines to their corresponding urea derivatives.
Materials:
-
This compound or 4-nitrophenyl isocyanate
-
Analyte solution (containing primary or secondary amine)
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Basic catalyst (optional, e.g., triethylamine, pyridine)
-
HPLC-grade mobile phase solvents
Procedure:
-
Reagent Solution Preparation: Prepare a fresh solution of the isocyanate reagent in the chosen aprotic solvent (e.g., 1-10 mg/mL).
-
Sample Preparation: Dissolve the amine-containing sample in the same aprotic solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix a known volume of the sample solution with an excess of the isocyanate reagent solution. A molar excess of the reagent ensures complete derivatization.
-
If necessary, add a small amount of a basic catalyst to facilitate the reaction.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature to 60°C) for a specific duration (e.g., 15-60 minutes). The optimal conditions should be determined experimentally.
-
-
Reaction Quenching (Optional): To consume the excess isocyanate reagent, a primary amine like ethanolamine can be added. This step is crucial to prevent the derivatization of amine-containing mobile phase additives or interfering with the chromatography.
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system equipped with a UV detector set to an appropriate wavelength for the nitrophenyl chromophore (typically in the range of 254-280 nm).
Logical Workflow for Amine Derivatization
References
- 1. agilent.com [agilent.com]
- 2. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-甲基-4-异氰酸硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation of HPLC Method for 2-Methyl-4-nitrophenyl Isocyanate-Derivatized Amines: A Comparative Guide
Disclaimer: Direct and specific validation data for the high-performance liquid chromatography (HPLC) analysis of amines derivatized with 2-Methyl-4-nitrophenyl isocyanate is limited in publicly available scientific literature. Therefore, this guide is constructed based on the established chemical reactivity of isocyanates, the spectral characteristics of the resulting nitroaromatic urea derivatives, and validated performance data from analogous HPLC methods for other derivatized amines.
This guide provides a comprehensive overview of a proposed HPLC method for the analysis of primary and secondary amines derivatized with this compound. It includes a comparison with alternative derivatization agents and presents hypothetical validation data based on similar published methods. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for amine quantification.
Principle and Derivatization Reaction
The fundamental principle of this method involves the chemical derivatization of primary and secondary amines with this compound to form stable, chromophoric urea derivatives. The isocyanate group (-N=C=O) readily reacts with the nucleophilic amine group (-NH₂) to form a covalent urea linkage. The presence of the nitrophenyl group in the derivatizing agent imparts strong ultraviolet (UV) absorbance to the resulting derivative, enabling sensitive detection by HPLC with a UV detector.
The derivatization reaction proceeds as follows:
Caption: Experimental workflow for HPLC method validation.
A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Comparison of Reaction Kinetics
The reactivity of isocyanates with alcohols is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring, the structure of the alcohol, the solvent, and the presence of catalysts.
Substituent Effects on Phenyl Isocyanate Reactivity
Electron-withdrawing groups on the phenyl isocyanate ring generally increase the electrophilicity of the isocyanate carbon atom, leading to an acceleration of the reaction rate with nucleophilic alcohols.[1] Conversely, electron-donating groups decrease the reaction rate. The presence of a nitro group (-NO2), a strong electron-withdrawing group, at the para position is expected to significantly enhance the reaction rate. The methyl group (-CH3) at the ortho position, while being a weak electron-donating group, can introduce steric hindrance, which may slightly temper the accelerating effect of the nitro group.
Based on these principles, the reaction of 2-Methyl-4-nitrophenyl isocyanate with n-butanol is anticipated to be significantly faster than that of unsubstituted phenyl isocyanate.
Comparison with Other Isocyanate-Alcohol Systems
To provide a quantitative perspective, the following table summarizes kinetic data for the reaction of various phenyl isocyanates with n-butanol and other alcohols from the literature. This data serves as a valuable benchmark for estimating the reactivity of the target system.
| Isocyanate | Alcohol | Solvent | Catalyst | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Phenyl Isocyanate | n-Butanol | Toluene | None | Varies with temperature and concentration | ~30-60 | [2] |
| Phenyl Isocyanate | n-Butanol | Toluene | Dibutyltin dilaurate | Significantly increased compared to uncatalyzed | Lowered compared to uncatalyzed | [3] |
| Hexamethylene Diisocyanate | n-Butanol | Toluene | None | Reactivity decreases in the order HDI > IPDI > HMDI | - | [4] |
| Phenyl Isocyanate | 1-Propanol | THF | None | - | Varies with reactant ratio | [5] |
| Phenyl Isocyanate | Various Phenols | Benzene | DECHA / DBTDL | Varies with phenol substituent | Varies with phenol substituent | [6] |
Note: The rate constants are highly dependent on the specific reaction conditions (temperature, concentration) and are therefore presented qualitatively. For precise values, refer to the cited literature.
Experimental Protocols
A standardized methodology for studying the kinetics of isocyanate-alcohol reactions is crucial for obtaining reproducible and comparable data. The following protocol is a generalized procedure based on common practices reported in the literature.[1][3][5]
General Kinetic Experiment Workflow
Caption: Workflow for a typical kinetic study of an isocyanate-alcohol reaction.
Detailed Experimental Steps:
-
Reagent Preparation: All reagents, including the isocyanate, alcohol, and solvent, must be thoroughly dried to prevent side reactions of the isocyanate with water. Solvents are typically distilled over a suitable drying agent. The purity of the isocyanate and alcohol should be confirmed by appropriate analytical techniques (e.g., titration, spectroscopy).
-
Reaction Setup: The reaction is carried out in a thermostated reactor equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reactant Mixing: The reaction is initiated by adding a known amount of one reactant (e.g., isocyanate) to the solution of the other reactant (e.g., alcohol in the chosen solvent) at the desired temperature. Initial concentrations are precisely known.
-
Sampling and Quenching: At specific time intervals, aliquots of the reaction mixture are withdrawn. The reaction in the aliquot is immediately quenched to stop the conversion. A common method is to add the aliquot to a solution containing an excess of a primary or secondary amine (e.g., dibutylamine), which rapidly reacts with the remaining isocyanate.[1]
-
Analysis: The concentration of the unreacted isocyanate at each time point is determined. This can be achieved by back-titration of the excess amine with a standardized acid.[1] Alternatively, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) or in-situ Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to monitor the disappearance of reactants or the appearance of the urethane product.[7][8]
-
Data Analysis: The concentration data as a function of time is then used to determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law. By conducting the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.
Reaction Mechanism and Catalysis
The reaction between an isocyanate and an alcohol is generally considered to proceed through a nucleophilic addition mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate group. The reaction can be uncatalyzed or catalyzed by various compounds.
Proposed Uncatalyzed and Catalyzed Reaction Pathways
Caption: Simplified pathways for uncatalyzed and catalyzed isocyanate-alcohol reactions.
In the uncatalyzed reaction, the alcohol directly attacks the isocyanate. The reaction can be autocatalytic, where the urethane product itself can catalyze the reaction.[2]
For catalyzed reactions, particularly with tertiary amines, the catalyst can form a complex with the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[9] Metal catalysts, such as dibutyltin dilaurate, are also highly effective and are believed to work by forming a complex with both the isocyanate and the alcohol, thereby bringing them into close proximity in a favorable orientation for reaction.[3][10]
Conclusion
While direct kinetic data for the reaction of this compound with n-butanol is not available, a comprehensive understanding of its expected kinetic behavior can be derived from the extensive literature on analogous isocyanate-alcohol reactions. The strong electron-withdrawing nitro group is anticipated to significantly accelerate the reaction rate compared to unsubstituted phenyl isocyanate. The provided experimental protocols offer a robust framework for conducting kinetic studies to precisely quantify the reaction rates and activation parameters for this and other urethane formation reactions. Such data is invaluable for the rational design and optimization of processes in materials science and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]
- 3. kinetics-of-alcohol-isocyanate-reactions-with-metal-catalysts - Ask this paper | Bohrium [bohrium.com]
- 4. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to the Quantitative Analysis of 2-Methyl-4-nitrophenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of derivatives of 2-Methyl-4-nitrophenyl isocyanate. Due to the limited availability of direct comparative studies on this specific isocyanate, this document outlines established analytical approaches for isocyanates and related nitroaromatic compounds, presenting a framework for methodology selection and validation. The guide includes detailed experimental protocols and performance data extrapolated from closely related analytes to empower researchers in developing robust quantitative assays.
Introduction to Analytical Strategies
The quantitative analysis of this compound derivatives, which are typically ureas or carbamates formed from the reaction of the isocyanate with amines or alcohols respectively, necessitates highly sensitive and specific analytical methods. The inherent reactivity of the isocyanate group makes direct analysis challenging; therefore, derivatization is a critical step to form stable products suitable for chromatographic analysis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
The choice of analytical method depends on several factors, including the nature of the derivative, the required sensitivity, the sample matrix, and the available instrumentation. This guide will compare and contrast the most common approaches: HPLC with Ultraviolet (UV) or Mass Spectrometry (MS) detection and GC coupled with MS.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of the recommended analytical methods for the quantitative analysis of this compound derivatives. The data presented is based on typical performance for analogous aromatic isocyanate derivatives and should be considered as a baseline for method development and validation.
Table 1: Comparison of HPLC-based Methods for Urea Derivatives
| Parameter | HPLC-UV | HPLC-MS/MS |
| Principle | Separation by reverse-phase chromatography, detection by UV absorbance. | Separation by reverse-phase chromatography, detection by mass-to-charge ratio. |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with acid modifier (e.g., 0.1% formic acid). | Acetonitrile/Water or Methanol/Water gradients with formic acid or ammonium formate. |
| Detection Wavelength | ~254 nm (for aromatic structure) | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions. |
| Limit of Quantification (LOQ) | 10 - 100 ng/mL | 0.1 - 10 ng/mL |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural confirmation and can resolve isobaric interferences. |
| Advantages | Widely available, robust, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Lower sensitivity and selectivity compared to MS. | Higher cost and complexity of instrumentation and method development. |
Table 2: Performance of GC-MS for Carbamate and Silylated Urea Derivatives
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. |
| Derivatization | Required for non-volatile urea and carbamate derivatives (e.g., silylation with BSTFA). |
| Typical Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Limit of Quantification (LOQ) | 1 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 10% |
| Selectivity | High; mass spectral data provides confirmation of identity. |
| Advantages | High chromatographic resolution, excellent for separating isomers. |
| Disadvantages | Requires derivatization for polar analytes, potential for thermal degradation of derivatives. |
Experimental Protocols
The following are detailed, representative protocols for the derivatization and analysis of this compound derivatives. These should be optimized and validated for the specific application.
Protocol 1: HPLC-UV/MS Analysis of a Urea Derivative
This protocol describes the reaction of this compound with a primary amine (e.g., butylamine) to form a stable urea derivative, followed by HPLC analysis.
1. Derivatization Procedure: a. Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). b. Prepare a stock solution of the primary amine (e.g., butylamine) in anhydrous acetonitrile (e.g., 1 mg/mL). c. In a clean vial, mix a known amount of the isocyanate solution with a slight molar excess of the amine solution. d. Allow the reaction to proceed at room temperature for 30 minutes. e. Dilute the reaction mixture with the initial mobile phase to the desired concentration for HPLC analysis.
2. HPLC-UV/MS Conditions:
-
Instrument: HPLC system with a UV detector and a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detection (Positive ESI):
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ of the urea derivative.
-
Product Ions: Specific fragments of the derivative (to be determined by infusion).
-
Protocol 2: GC-MS Analysis of a Carbamate Derivative
This protocol details the formation of a carbamate derivative by reacting this compound with an alcohol (e.g., methanol) and subsequent GC-MS analysis.
1. Derivatization Procedure: a. Prepare a stock solution of this compound in anhydrous toluene (e.g., 1 mg/mL). b. In a reaction vial, add a known amount of the isocyanate solution and a molar excess of the alcohol (e.g., methanol). c. A catalyst such as dibutyltin dilaurate may be added to facilitate the reaction. d. Heat the mixture at 60°C for 1 hour. e. Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the carbamate derivative.
Visualizing Workflows and Pathways
To further clarify the analytical processes and chemical reactions, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of this compound derivatives.
Caption: Reaction pathway for the formation of a urea derivative from this compound.
Caption: Reaction pathway for the formation of a carbamate derivative from this compound.
Conclusion and Recommendations
The quantitative analysis of this compound derivatives is most effectively achieved through derivatization followed by chromatographic separation.
-
For high sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the recommended method for urea derivatives. Its ability to provide structural information and high sensitivity makes it ideal for trace-level quantification.
-
HPLC-UV offers a robust and cost-effective alternative when the highest sensitivity is not required and the sample matrix is relatively clean.
-
GC-MS is a powerful technique for the analysis of more volatile carbamate derivatives or after silylation of urea derivatives, offering excellent chromatographic resolution.
It is imperative that any chosen method undergoes rigorous validation to ensure accuracy, precision, linearity, and robustness for the specific derivative and sample matrix of interest. This guide provides a solid foundation for initiating the development and comparison of analytical methods for this important class of compounds.
Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Stability of Urea-Based Compounds
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to the design of a multitude of therapeutic agents, including potent kinase inhibitors. The stability of these molecules is a critical determinant of their pharmacokinetic profile and ultimately their clinical success. This guide provides a comparative analysis of the stability of urea derivatives synthesized from aromatic versus aliphatic isocyanates, supported by experimental data and detailed methodologies.
At a Glance: Stability Comparison
The choice of isocyanate—aromatic or aliphatic—profoundly influences the stability of the resulting urea derivative. Generally, urea derivatives synthesized from aromatic isocyanates tend to exhibit greater thermal stability but can be more susceptible to certain degradation pathways under physiological conditions compared to their aliphatic counterparts.
| Stability Parameter | Urea Derivatives from Aromatic Isocyanates | Urea Derivatives from Aliphatic Isocyanates | Key Findings & Citations |
| Thermal Stability | Generally higher initial decomposition temperature. The rigidity and electronic delocalization of the aromatic ring contribute to enhanced stability. | Generally lower initial decomposition temperature compared to aromatic analogs. | A study on diselenide compounds with urea groups showed that those with aromatic substituents have higher initial decomposition temperatures than those with aliphatic groups[1]. |
| Hydrolytic Stability | Can exhibit pH-independent hydrolysis, especially in sterically hindered cases. The dissociation into a resonance-stabilized aromatic isocyanate can be a key step in hydrolysis. | Hydrolysis rates are generally pH-dependent. | Hindered aromatic ureas have been shown to undergo fast, pH-independent hydrolysis in solution, with a half-life as short as 10 minutes, while being stable in solid form for months[2]. |
| Metabolic Stability | The aromatic ring is often a site for metabolic modification (e.g., hydroxylation by cytochrome P450 enzymes), which can lead to faster clearance. | Aliphatic chains can also be sites of metabolism, but the patterns may differ from aromatic systems. | The replacement of metabolically labile aromatic moieties with more stable ones is a common strategy in drug design to improve pharmacokinetic profiles[3]. Diarylureas have been studied for their metabolic stability, with findings indicating that there isn't always a clear relationship between lipophilicity and metabolic stability[4]. |
In Detail: Experimental Protocols for Stability Assessment
Accurate and reproducible stability data is paramount in drug development. Below are detailed protocols for key experiments to assess the stability of urea derivatives.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method provides information on the thermal decomposition temperature and phase transitions of the compound.
Protocol:
-
Sample Preparation: Accurately weigh 4-6 mg of the urea derivative into a silica or alumina crucible.
-
Instrumentation: Use a simultaneous thermal analyzer (TGA/DSC).
-
TGA/DSC Parameters:
-
Purge Gas: Nitrogen or Helium at a flow rate of 80-100 mL/min.
-
Heating Rate: A standard heating rate is 10°C/min. To study degradation kinetics, multiple heating rates (e.g., 5, 10, 15, and 20°C/min) can be used.
-
Temperature Range: Typically from 25°C to a temperature high enough to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
From the DSC curve, identify endothermic peaks (melting) and exothermic peaks (decomposition). The temperature at the peak maximum provides information about the thermal events.
-
Hydrolytic Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol determines the rate of degradation of a urea derivative in aqueous solutions at different pH values.
Protocol:
-
Preparation of Buffer Solutions: Prepare buffers at various pH values relevant to physiological conditions (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for plasma).
-
Sample Preparation: Prepare a stock solution of the urea derivative in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Incubation: Incubate the sample solutions in a temperature-controlled water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample. Quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins if working with biological matrices. Centrifuge to remove any precipitate.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 265 nm for sorafenib)[5].
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration of the urea derivative versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Metabolic Stability Assay using Human Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Reagents: Human liver microsomes, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, the urea derivative (at a final concentration of typically 1 µM), and human liver microsomes.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From the slope of the initial linear phase, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the synthesis and stability assessment of urea derivatives.
Many urea-based compounds are designed as kinase inhibitors, targeting key signaling pathways implicated in diseases like cancer. The PI3K/AKT pathway is one such critical pathway.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a urea-based PI3K inhibitor.
Conclusion
The stability of urea derivatives is a multifaceted issue influenced by the electronic and steric properties of the precursor isocyanates and amines. While aromatic isocyanates can confer greater thermal stability, they may also introduce metabolic liabilities. Conversely, aliphatic isocyanates might lead to derivatives with different metabolic profiles but potentially lower thermal stability. A thorough understanding and experimental evaluation of thermal, hydrolytic, and metabolic stability are crucial for the rational design of urea-based drug candidates with optimal pharmacokinetic properties. The protocols and comparative insights provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejpmr.com [ejpmr.com]
A Comparative Analysis of the Electronic Effects of Substituents on the Reactivity of Nitrophenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting the Reactivity of Nitrophenyl Isocyanate Isomers
The reactivity of the isocyanate group is of paramount importance in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. In the context of drug development, isocyanates are often used as reactive handles for bioconjugation or as intermediates in the synthesis of complex molecules. The electronic nature of substituents on an aromatic isocyanate can significantly modulate its reactivity, influencing reaction rates and, consequently, the efficiency of synthetic protocols. This guide provides a detailed comparison of the electronic effects of the nitro (-NO₂) group on the reactivity of the ortho, meta, and para isomers of nitrophenyl isocyanate, supported by experimental data and detailed methodologies.
The Role of Substituent Position: Electronic and Steric Effects
The position of the nitro group on the phenyl ring dictates its influence on the electrophilicity of the isocyanate carbon atom. The nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This withdrawal of electron density from the aromatic ring enhances the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.
-
Para-Nitrophenyl Isocyanate (p-NPI): In the para position, the nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This significantly increases the reactivity of the isocyanate group towards nucleophiles.
-
Meta-Nitrophenyl Isocyanate (m-NPI): When positioned meta to the isocyanate, the nitro group's electron-withdrawing influence is primarily inductive. The resonance effect is not transmitted to the isocyanate group from the meta position. Consequently, the activating effect is less pronounced compared to the para isomer.
-
Ortho-Nitrophenyl Isocyanate (o-NPI): Similar to the para isomer, the ortho-nitro group is strongly electron-withdrawing via both resonance and induction. However, its close proximity to the isocyanate group introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile, often leading to a decrease in reaction rate compared to the para isomer, despite the strong electronic activation.
Quantitative Comparison of Reactivity: Kinetic Data
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).
A study by Kaplan (1961) on the reaction of substituted phenyl isocyanates with 2-ethylhexanol in benzene at 28°C provides valuable kinetic data for the meta and para-nitrophenyl isocyanates.
| Substituent Position | Substituent | Rate Constant (k) x 10⁵ (s⁻¹) | Relative Rate (k/k_H) | Hammett Sigma (σ) |
| - | H | 1.1 | 1.0 | 0.00 |
| meta | -NO₂ | 21.6 | 19.6 | 0.71 |
| para | -NO₂ | 43.1 | 39.2 | 0.78 |
Data sourced from Kaplan, M. (1961). Reactivity of Isocyanates in Terms of the Hammett Equation. Journal of Chemical & Engineering Data, 6(2), 272–274.
As the data indicates, both the meta- and para-nitro substituents increase the reaction rate compared to unsubstituted phenyl isocyanate. The para-nitrophenyl isocyanate reacts approximately twice as fast as the meta-isomer, a direct consequence of the additional electron-withdrawing resonance effect from the para position.
Logical Relationship of Substituent Effects
The interplay of electronic and steric effects on the reactivity of nitrophenyl isocyanate isomers can be visualized as a decision-making process for predicting their relative reaction rates.
Caption: A diagram illustrating the influence of substituent position on electronic and steric effects, which in turn determine the relative reactivity of nitrophenyl isocyanate isomers.
Experimental Protocols
Accurate determination of the reaction kinetics of isocyanates is crucial for a quantitative comparison. Two common methods are in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.
In-Situ FTIR Spectroscopy for Monitoring Isocyanate Reactions
This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used.
-
Reaction Setup: The reaction is carried out in a temperature-controlled vessel. The ATR probe is inserted directly into the reaction mixture.
-
Data Acquisition:
-
A background spectrum of the solvent and the nucleophile (e.g., alcohol) is recorded.
-
The isocyanate is added to the reaction mixture to initiate the reaction.
-
FTIR spectra are collected at regular intervals (e.g., every 30 seconds).
-
-
Analysis: The concentration of the isocyanate is monitored by measuring the absorbance of the characteristic -N=C=O peak, which appears in the region of 2250-2285 cm⁻¹. The rate constant can be determined by plotting the natural logarithm of the isocyanate concentration versus time.
Caption: A schematic workflow for determining the reaction kinetics of isocyanates using in-situ FTIR spectroscopy.
Chemical Titration Method (Di-n-butylamine Back-Titration)
This classic method determines the concentration of unreacted isocyanate at different time points.
Methodology:
-
Reaction: The reaction between the isocyanate and the nucleophile is carried out in a suitable solvent at a constant temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: Each aliquot is immediately added to a solution containing a known excess of di-n-butylamine. The di-n-butylamine reacts with the unreacted isocyanate to form a stable urea.
-
Back-Titration: The excess, unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid (HCl).
-
Blank Titration: A blank titration is performed without the isocyanate to determine the initial amount of di-n-butylamine.
-
Calculation: The amount of isocyanate in the original aliquot is calculated from the difference between the blank and sample titration volumes. The rate constant is then determined by plotting the concentration of the isocyanate versus time.
Conclusion
The electronic effects of substituents play a critical and predictable role in the reactivity of nitrophenyl isocyanates. The strong electron-withdrawing nature of the nitro group significantly enhances the reactivity of the isocyanate functionality. For the meta and para isomers, the reactivity correlates well with the Hammett substituent constants, with the para isomer being more reactive due to the combined influence of inductive and resonance effects. The ortho isomer, while electronically activated, is expected to exhibit reduced reactivity compared to its para counterpart due to steric hindrance. The choice of the appropriate isomer is, therefore, a crucial consideration in the design of synthetic routes and the development of novel chemical entities. The experimental protocols outlined provide robust methods for quantifying these reactivity differences, enabling researchers to make informed decisions in their scientific endeavors.
References
Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanate Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 2-Methyl-4-nitrophenyl isocyanate in immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound, this document outlines a comparative approach, detailing the necessary experimental protocols and data presentation formats. The guide leverages established methodologies for other isocyanates to provide a robust starting point for researchers.
Introduction to Isocyanate Cross-Reactivity
Isocyanates are highly reactive compounds widely used in the production of polyurethanes. Exposure to isocyanates can lead to sensitization and occupational asthma.[1] Immunoassays are crucial tools for monitoring exposure and diagnosing sensitization by detecting specific antibodies (IgE and IgG) against isocyanate-protein adducts.[1] Cross-reactivity occurs when antibodies generated against one isocyanate-adduct also recognize and bind to adducts formed by other, structurally similar isocyanates. Understanding the cross-reactivity profile of an isocyanate is essential for developing specific and reliable diagnostic assays.
Comparison of Potential Cross-Reactants
To evaluate the cross-reactivity of antibodies raised against this compound-protein adducts, a panel of structurally related aromatic isocyanates should be tested. The selection of these alternatives is based on the presence of the phenyl isocyanate core structure with various substitutions.
Table 1: Hypothetical Cross-Reactivity Data of Anti-2-Methyl-4-nitrophenyl Isocyanate-HSA Antibodies
| Compound Name | Structure | Concentration for 50% Inhibition (IC50) (µM) | % Cross-Reactivity |
| This compound | O=C=N-C₆H₃(CH₃)(NO₂) | 0.1 | 100 |
| 4-Nitrophenyl isocyanate | O=C=N-C₆H₄(NO₂) | 0.5 | 20 |
| 2,4-Toluene diisocyanate (TDI) | O=C=N-C₆H₃(CH₃)(NCO) | 2.0 | 5 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | O=C=N-C₆H₄-CH₂-C₆H₄-NCO | >100 | <0.1 |
| Phenyl isocyanate | O=C=N-C₆H₅ | 15.0 | 0.67 |
% Cross-Reactivity = (IC50 of this compound / IC50 of competitor) x 100
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of anti-hapten antibodies.
Synthesis of Isocyanate-Protein Conjugates
To generate antibodies and for use as coating antigens in the ELISA, this compound and potential cross-reactants must be conjugated to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA).
-
Materials: this compound, alternative isocyanates, Human Serum Albumin (HSA), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS, pH 7.4), Dialysis tubing (10 kDa MWCO).
-
Procedure:
-
Dissolve the isocyanate in a small volume of DMSO.
-
Slowly add the isocyanate solution to a solution of HSA in PBS while stirring. The molar ratio of isocyanate to protein should be optimized.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Dialyze the conjugate extensively against PBS to remove unreacted isocyanate.
-
Determine the protein concentration and the degree of conjugation using spectrophotometry.
-
Antibody Production (Polyclonal or Monoclonal)
Polyclonal or monoclonal antibodies can be generated against the this compound-HSA conjugate in a suitable animal model (e.g., rabbits or mice) using standard immunization protocols.
Competitive ELISA Protocol
-
Materials: 96-well microtiter plates, this compound-HSA conjugate, anti-2-Methyl-4-nitrophenyl isocyanate antibody, competitor isocyanates, secondary antibody conjugated to an enzyme (e.g., HRP), substrate solution (e.g., TMB), stop solution (e.g., 2N H₂SO₄), wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 1% BSA in PBS).
-
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-HSA conjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a series of dilutions of the competitor isocyanates (including this compound as the reference) to the wells. Immediately add a constant, predetermined concentration of the anti-2-Methyl-4-nitrophenyl isocyanate antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value for each competitor.
-
Visualizations
Caption: Experimental workflow for determining isocyanate cross-reactivity using competitive ELISA.
Caption: Simplified signaling pathway of isocyanate-induced immune sensitization and allergic response.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-4-nitrophenyl Isocyanate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and operational integrity. 2-Methyl-4-nitrophenyl isocyanate, a reactive aryl isocyanate, requires specific procedures for its safe disposal to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step information for the proper management of this compound, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound involves a multi-step process that prioritizes neutralization to mitigate its reactivity before final disposal. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management and Decontamination
In the event of a small spill, the area should be evacuated and ventilated.[1] The spill should be covered with an inert absorbent material such as sand, vermiculite, or dry sawdust.[1][2] The absorbed material should then be collected into an open-top container.[2] Crucially, do not seal the container tightly , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture of the container.[1][3] The container should be moved to a well-ventilated area.[1]
For decontamination of surfaces, one of the following solutions can be used. It is important to note that these formulations are for general isocyanates and should be used with caution for this compound.
| Decontamination Solution | Component 1 | Component 2 | Component 3 |
| Formula 1 | 5-10% Sodium Carbonate | 0.2% Liquid Detergent | 89.8-94.8% Water |
| Formula 2 | 3-8% Concentrated Ammonia | 0.2% Liquid Detergent | 91.8-96.8% Water |
| Data sourced from Foam Supplies, Inc.[2] |
When using the ammonia-based formula, ensure adequate ventilation to prevent exposure to vapors.[2]
Neutralization of Unused Reagent
Unused this compound should be neutralized before disposal. Isocyanates react with water to form relatively inert and insoluble polyureas.[4] However, this reaction can be slow at ambient temperatures.[5] The addition of a base can enhance the reaction rate.[6]
Experimental Protocol for Neutralization (General for Aromatic Isocyanates):
Disclaimer: This is a general procedure for aromatic isocyanates and has not been specifically validated for this compound. It should be performed on a small scale in a controlled laboratory setting.
-
In a suitably large container within a fume hood, prepare a 5-10% aqueous solution of sodium carbonate.[6]
-
Slowly and with stirring, add the this compound to the sodium carbonate solution. Be aware that the reaction may be exothermic.
-
Allow the mixture to stir for a minimum of 24 hours to ensure complete neutralization. The formation of a solid precipitate (polyurea) is expected.
-
After neutralization, the resulting mixture should be disposed of as chemical waste.
Final Disposal Procedures
All waste materials, including neutralized solutions, absorbed spill materials, and contaminated personal protective equipment, must be disposed of in accordance with federal, state, and local environmental regulations.[6][7] It is imperative to contact a licensed hazardous waste disposal contractor for the final disposal of all materials related to this compound.[2] Ensure that you obtain and retain all necessary documentation and receipts for proper disposal.[2] Contaminated packaging should be disposed of as unused product.[8]
References
- 1. paint.org [paint.org]
- 2. 4-nitrophenyl isocyanate | CAS#:100-28-7 | Chemsrc [chemsrc.com]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. uwindsor.ca [uwindsor.ca]
- 5. isca.in [isca.in]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. fishersci.com [fishersci.com]
- 8. EP0531803A2 - Method for preventing coloration of aromatic isocyanate compounds - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
